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1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride Documentation Hub

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  • Product: 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride
  • CAS: 2375269-13-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl

This guide provides an in-depth technical analysis of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. [1] Chemical Identity & Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

This compound is a bicyclic heterocycle featuring a uracil (pyrimidine-2,4-dione) moiety linked at the N1-position to the C4-position of a piperidine ring. It is typically isolated as a hydrochloride salt to ensure stability and water solubility.[1]

PropertyData
IUPAC Name 1-(Piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Common Name 1-(4-Piperidinyl)uracil HCl
Molecular Formula C₉H₁₄ClN₃O₂ (HCl Salt) C₉H₁₃N₃O₂ (Free Base)
Molecular Weight 231.68 g/mol (HCl Salt) 195.22 g/mol (Free Base)
CAS Number Custom Synthesis Intermediate (Analogous free base: 1-(piperidin-4-yl)uracil)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Calc.) Piperidine NH: ~10.8 (Basic) Uracil NH (N3): ~9.5 (Weakly Acidic)
Structural Visualization

The following diagram illustrates the connectivity, highlighting the N1-linkage between the uracil and piperidine rings.

ChemicalStructure Piperidine Piperidine Ring (Secondary Amine) Linker C4-N1 Bond (Single Bond) Piperidine->Linker HCl HCl Salt (Counterion) Piperidine->HCl Ionic Interaction Uracil Pyrimidine-2,4-dione (Uracil Core) Linker->Uracil

Figure 1: Structural connectivity of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl.

Synthesis & Manufacturing Protocol

The synthesis of N1-substituted uracils on a piperidine scaffold requires a stepwise construction of the pyrimidine ring on a protected amine. The most robust route utilizes 3-ethoxyacryloyl isocyanate reacting with 1-Boc-4-aminopiperidine .

Reaction Pathway[7][8][9][10][11][12]
  • Urea Formation: Nucleophilic addition of the primary amine to the isocyanate.

  • Cyclization: Acid-catalyzed intramolecular cyclization to close the uracil ring.

  • Deprotection: Removal of the Boc group (often simultaneous with cyclization if strong acid is used).

Detailed Protocol

Step 1: Preparation of the Urea Intermediate

  • Reagents: tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq), 3-Ethoxyacryloyl chloride (1.1 eq), Silver Cyanate (AgOCN) or Sodium Cyanate (NaOCN).

  • Procedure: Generate 3-ethoxyacryloyl isocyanate in situ by refluxing 3-ethoxyacryloyl chloride with AgOCN in dry benzene or toluene. Filter the silver salts and add the filtrate to a solution of 1-Boc-4-aminopiperidine in DMF/Toluene at 0°C.

  • Observation: Formation of the acyclic N-(3-ethoxyacryloyl)-N'- (1-Boc-piperidin-4-yl)urea.

Step 2: Cyclization and Deprotection [2]

  • Reagents: 2M H₂SO₄ or 4M HCl in Dioxane.

  • Procedure: Treat the urea intermediate with acid and heat to reflux (EtOH/H⁺) or stir at room temperature (if using strong anhydrous acid). The acid catalyzes the elimination of ethanol to close the ring and simultaneously cleaves the Boc group.

  • Purification: The crude salt is precipitated with diethyl ether, filtered, and recrystallized from MeOH/Et₂O to yield the pure hydrochloride salt.

SynthesisWorkflow Start Start: 1-Boc-4-aminopiperidine Inter Intermediate: Acyclic Acryloyl Urea Start->Inter Nucleophilic Addition Reagent Reagent: 3-Ethoxyacryloyl Isocyanate Reagent->Inter Cyclization Step 2: Acid Cyclization (Ring Closure) Inter->Cyclization -EtOH Deprotection Step 3: Boc-Deprotection (HCl/Dioxane) Cyclization->Deprotection Simultaneous or Stepwise Final Product: 1-Piperidin-4-ylpyrimidine-2,4-dione HCl Deprotection->Final Crystallization

Figure 2: Synthetic workflow for the construction of the uracil-piperidine scaffold.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

¹H-NMR Spectroscopy (D₂O or DMSO-d₆)
  • Uracil Protons:

    • δ 7.6 ppm (d, 1H, J=8 Hz): H-6 of the uracil ring (deshielded by adjacent N).

    • δ 5.7 ppm (d, 1H, J=8 Hz): H-5 of the uracil ring.

  • Piperidine Protons:

    • δ 4.3-4.5 ppm (m, 1H): Methine proton at C4 (point of attachment).

    • δ 3.3-3.5 ppm (m, 2H): Equatorial protons adjacent to Nitrogen (downfield due to HCl salt).

    • δ 2.9-3.1 ppm (m, 2H): Axial protons adjacent to Nitrogen.

    • δ 1.8-2.2 ppm (m, 4H): Remaining methylene protons.

Mass Spectrometry (LC-MS)
  • ESI (+): m/z 196.1 [M+H]⁺ (Corresponds to the free base C₉H₁₃N₃O₂ + H⁺).

  • Validation: The absence of m/z 296 (Boc-protected precursor) confirms complete deprotection.

Applications in Drug Discovery[7]

This compound serves as a versatile scaffold in medicinal chemistry, particularly for:

  • DPP-4 Inhibitors: The piperidine-uracil motif mimics the structure of Alogliptin intermediates, targeting Dipeptidyl Peptidase-4 for type 2 diabetes management.

  • GPCR Ligands: The secondary amine on the piperidine allows for rapid diversification (via reductive amination or amide coupling) to generate libraries targeting GPCRs (e.g., Somatostatin or Dopamine receptors).

  • Antiviral Agents: N1-substituted uracils are classic pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in acidic aqueous solution. Avoid prolonged exposure to strong bases which may deprotonate the uracil N3 (pKa ~9.5), potentially leading to ring opening under harsh conditions.

References
  • Synthesis of N-substituted Uracils: Shaw, G., & Warrener, R. N. (1958). Purines, Pyrimidines, and Glyoxalines. Part XIII. Some New Syntheses of Uracils and Orotic Acids. Journal of the Chemical Society. Link

  • Piperidine Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Uracil-Piperidine Scaffolds in DPP-4 Inhibition: Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Physical properties of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

Technical Whitepaper: Physicochemical Characterization of 1-(Piperidin-4-yl)pyrimidine-2,4-dione Hydrochloride Executive Summary This technical guide provides an in-depth analysis of 1-(Piperidin-4-yl)pyrimidine-2,4-dion...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of 1-(Piperidin-4-yl)pyrimidine-2,4-dione Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of 1-(Piperidin-4-yl)pyrimidine-2,4-dione hydrochloride , a critical heterocyclic scaffold used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and antimetabolite analogs. Often utilized as a structural isomer in Structure-Activity Relationship (SAR) studies alongside its 3-piperidinyl regioisomer (a key intermediate for Alogliptin), this compound represents a class of polar, crystalline building blocks requiring specific handling and characterization protocols.

This document outlines the molecular identity, solid-state properties, solubility profiles, and validated analytical workflows required to ensure the integrity of this material in drug development pipelines.

Part 1: Molecular Identity & Structural Analysis

The compound consists of a uracil (pyrimidine-2,4-dione) moiety linked at the


 position to the 

position of a piperidine ring. The hydrochloride salt form is utilized to enhance water solubility and crystallinity, stabilizing the secondary amine of the piperidine ring.
Property Data / Descriptor
IUPAC Name 1-(Piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Common Name 1-(4-Piperidinyl)uracil HCl
CAS Registry (Free Base) Note: Specific salt CAS is often vendor-specific; Free base analogs: 2254-94-6 (generic class)
Molecular Formula

Molecular Weight 195.22 g/mol (Free Base) + 36.46 (HCl)

231.68 g/mol
Appearance White to off-white crystalline powder
Stoichiometry 1:1 (Base : Acid)
Structural Connectivity Diagram (DOT)

ChemicalStructure Uracil Pyrimidine-2,4-dione (Uracil Core) Linker N1 - C4 Bond Uracil->Linker N-substitution Piperidine Piperidin-4-yl (Secondary Amine) Linker->Piperidine Attachment Salt HCl Counterion (Protonated Piperidine NH) Piperidine->Salt Ionic Interaction

Caption: Structural connectivity showing the N1-linkage between the uracil core and the piperidine scaffold, stabilized by the hydrochloride counterion.

Part 2: Solid-State Physical Properties

The physical behavior of 1-(piperidin-4-yl)uracil HCl is dominated by its high polarity and capacity for hydrogen bonding.

Thermal Properties
  • Melting Point (MP): Typically >250°C with decomposition.

    • Causality: The crystal lattice is stabilized by a network of hydrogen bonds between the uracil carbonyls (

      
      ), the uracil 
      
      
      
      , and the protonated piperidine amine chloride salt bridge.
    • Experimental Note: Do not rely on capillary melting point alone. Use Differential Scanning Calorimetry (DSC) to distinguish between dehydration (if solvated) and true melting/decomposition.

Hygroscopicity
  • Classification: Moderately Hygroscopic.

  • Mechanism: The hydrochloride salt of a secondary amine is prone to moisture uptake at Relative Humidity (RH) >60%.

  • Handling: Must be stored in a desiccator or under inert atmosphere (

    
    ) to prevent deliquescence, which complicates precise weighing for stoichiometry.
    
Crystallinity
  • Polymorphism: This class of compounds often exhibits polymorphism depending on the solvent of recrystallization (e.g., Methanol vs. Water/Ethanol).

  • Validation: Powder X-Ray Diffraction (PXRD) is required to establish the "fingerprint" of the desired polymorph batch-to-batch.

Part 3: Solution-State Properties & Solubility

Understanding the solubility profile is essential for purification (recrystallization) and formulation.

Solvent Solubility Rating Mechanistic Insight
Water High (>50 mg/mL)Ionic dissociation of the HCl salt; high polarity.
Methanol/Ethanol ModerateSoluble, often used for hot recrystallization.
DMSO/DMF HighExcellent solubility due to high dielectric constant.
Dichloromethane NegligibleSalt form is too polar for non-chlorinated organics.
Hexane/Ether InsolubleUsed as anti-solvents to precipitate the product.
pKa Profile (Predicted)
  • 
     (Uracil 
    
    
    
    ):
    ~9.5 (Weakly acidic).
  • 
     (Piperidine 
    
    
    
    ):
    ~10.8 (Basic).
  • Implication: In the HCl salt form, the piperidine is protonated (

    
    ). In basic aqueous solution (pH > 11), the molecule exists as a zwitterion or anionic species, drastically changing solubility.
    

Part 4: Analytical Characterization Protocols

To validate the identity and purity of 1-(piperidin-4-yl)pyrimidine-2,4-dione HCl, the following multi-modal workflow is recommended.

Characterization Workflow Diagram (DOT)

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Composition Sample Raw Sample (1-Piperidin-4-yl Uracil HCl) NMR 1H NMR (D2O/DMSO) Confirm Structure Sample->NMR MS LC-MS (ESI+) [M+H]+ = 196.1 Sample->MS HPLC HPLC (C18, Polar Mobile Phase) Detect Organic Impurities Sample->HPLC Titration AgNO3 Titration Confirm Chloride Content (~15.7%) Sample->Titration Release Release for Synthesis NMR->Release Pass MS->Release Pass HPLC->Release >98% Titration->Release 0.95-1.05 eq

Caption: Analytical workflow ensuring structural identity (NMR/MS) and salt stoichiometry (Titration) prior to use.

High-Performance Liquid Chromatography (HPLC)

Due to the high polarity of the amine and uracil groups, standard C18 columns may result in poor retention (peak fronting).

  • Column: C18 AQ (Aqua) or HILIC column recommended.

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

    • Note: Acidic pH is crucial to keep the amine protonated and prevent tailing.

  • Detection: UV at 260 nm (Characteristic

    
     for Uracil).[1]
    
Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals (

    
    ): 
    
    • 
       11.2 ppm (s, 1H): Uracil 
      
      
      
      (Visible in DMSO, disappears in
      
      
      ).
    • 
       7.6 ppm (d, 1H): Uracil 
      
      
      
      .
    • 
       5.6 ppm (d, 1H): Uracil 
      
      
      
      (Characteristic doublet coupling).
    • 
       4.3 ppm (m, 1H): Methine proton at Piperidine 
      
      
      
      (Point of attachment).
    • 
       2.8-3.4 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.
      
Chloride Content Titration
  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Target: Theoretical chloride content is 15.3% by weight.

  • Purpose: Confirms the salt stoichiometry (Mono-HCl vs. Di-HCl) and solvation state.

Part 5: Handling & Stability

  • Storage: Store at 2-8°C (Refrigerated).

  • Container: Amber glass vial with a teflon-lined cap (protect from light and moisture).

  • Stability:

    • Stable in solid state for >2 years if kept dry.

    • Aqueous solutions should be prepared fresh; the uracil ring is stable, but the free amine (if neutralized) can undergo oxidation or carbamate formation if exposed to atmospheric

      
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11450633, Alogliptin (Structural Analog Context). Retrieved from [Link]

  • Feng, J., et al. (2007). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV."[2] Journal of Medicinal Chemistry, 50(10), 2297–2300.[2] (Provides synthesis and characterization methodologies for piperidinyl-uracil scaffolds).

  • Beilstein Journals (2010). "Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin." Beilstein Journal of Organic Chemistry. (Details the synthetic routes for N-substituted uracil-piperidine derivatives). Retrieved from [Link]

Sources

Foundational

Solubility profile of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride in water vs organic solvents

Topic: Solubility Profile of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Author Role: Senior Application Scientist Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Author Role: Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry, 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (often referred to as 1-(4-piperidinyl)uracil HCl) represents a critical scaffold, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin and Trelagliptin. Its dual nature—comprising a hydrophilic, hydrogen-bond-donating uracil head and a basic, ionizable piperidine tail—presents unique solubility challenges and opportunities.

This guide provides a comprehensive solubility profile of this intermediate, contrasting its behavior in aqueous systems versus organic solvents.[1] By understanding the thermodynamic drivers of its dissolution, researchers can optimize purification, crystallization, and formulation processes, moving beyond trial-and-error to rational design.

Physicochemical Characterization

Before addressing solubility directly, we must deconstruct the molecule’s properties that dictate its interaction with solvents.

  • Chemical Structure: A pyrimidine-2,4-dione (uracil) ring attached at the N1 position to the C4 position of a piperidine ring.

  • Salt Form: The hydrochloride salt protonates the secondary amine of the piperidine ring (

    
    ), creating a stable piperidinium cation.
    
  • Ionization Profile:

    • Piperidine Nitrogen: Positively charged at neutral/acidic pH (Solubility Driver).

    • Uracil N3-H: Weakly acidic (

      
      ), capable of hydrogen bonding but remains neutral in the HCl salt form.
      
Structural Implications on Solubility

The hydrochloride salt transforms the moderately lipophilic free base into a highly polar ionic solid. The crystal lattice is held together by strong ionic interactions between the piperidinium cation and the chloride anion, supplemented by hydrogen bonding networks typical of the uracil moiety.

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following data summarizes the solubility behavior of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl at 25°C. Data is categorized based on solvent polarity and dielectric constant (


).
Table 1: Comparative Solubility Profile
Solvent ClassSolventSolubility RatingEst. Concentration (mg/mL)*Process Utility
Aqueous Water (pH 7.0) Freely Soluble > 150 Dissolution, Reaction Medium
0.1 N HClFreely Soluble> 150pH Adjustment, Salt Formation
Polar Protic Methanol Soluble 60 - 80 Recrystallization (Solvent)
EthanolSparingly Soluble15 - 25Recrystallization (Anti-solvent)
Isopropanol (IPA)Slightly Soluble< 5Anti-solvent
Polar Aprotic DMSO Freely Soluble > 100 Stock Solutions, Assays
DMFSoluble50 - 80Reaction Solvent
AcetoneInsoluble< 1Anti-solvent (Precipitation)
Non-Polar DichloromethaneInsoluble< 0.1Washing (Removes impurities)
Toluene/HexaneInsoluble< 0.01None

*Note: Values are empirical estimates based on structural analogs (e.g., 4-piperidone HCl, Alogliptin intermediates) and general solubility rules for piperidine HCl salts.

Mechanistic Analysis
  • The "Water Effect" (Dielectric Screening): Water (

    
    ) effectively screens the electrostatic attraction between the piperidinium cation and chloride anion, overcoming the lattice energy (
    
    
    
    ). The hydration shell forms rapidly around the ionic center.
  • The "Alcohol Drop-off": Methanol (

    
    ) retains enough polarity to solvate the ion pair, but as the alkyl chain lengthens (Ethanol 
    
    
    
    IPA), the dielectric constant drops, and the entropic penalty of organizing the solvent around the ion increases, drastically reducing solubility.
  • The Anti-Solvent Cliff: Acetone and Acetonitrile, despite being polar, lack the hydrogen bond donation capability required to stabilize the chloride anion effectively compared to water or methanol, leading to immediate precipitation.

Experimental Protocol: Determination of Equilibrium Solubility

To validate these values in your specific lot (which may vary by polymorph or impurity profile), use the following Gravimetric Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid SolventAdd Add Solvent (Target 200 mg/mL) Start->SolventAdd Agitate Agitate (24h @ 25°C) SolventAdd->Agitate Filter Filter Supernatant (0.22 µm PTFE) Agitate->Filter Analyze Quantify (HPLC-UV or Gravimetric) Filter->Analyze Analyze->SolventAdd If fully dissolved, add more solid

Figure 1: Standard Operating Procedure for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation: Weigh approximately 200 mg of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, or EtOH).

  • Equilibration: Cap tightly. Place in a thermomixer or orbital shaker at 25°C and 750 RPM for 24 hours.

    • Critical Check: Ensure undissolved solid remains visible.[2] If clear, add more solid until a suspension persists.

  • Filtration: Using a pre-warmed syringe (to prevent crash-out), filter the supernatant through a 0.22 µm PTFE or Nylon filter.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.[1]

    • Calculation:

      
      
      

Process Application: Purification via Crystallization[5]

The solubility differential between Methanol and Isopropanol (IPA) or Acetone offers a robust pathway for purification.

Strategy: Anti-Solvent Crystallization

Since the compound is soluble in Methanol but insoluble in Acetone:

  • Dissolution: Dissolve the crude HCl salt in minimum hot Methanol (approx. 50-60°C).

  • Filtration: Polish filter to remove mechanical impurities.

  • Precipitation: Slowly add Acetone or IPA (ratio 1:3 v/v relative to Methanol) while cooling to 0°C.

  • Result: The sudden reduction in dielectric constant forces the pure salt to crystallize, leaving non-polar organic impurities in the mother liquor.

Strategy: Cooling Crystallization (Ethanol)

Ethanol acts as a "Goldilocks" solvent.

  • High Temp (70°C): Solubility is sufficient (~50 mg/mL) to dissolve the product.

  • Low Temp (0°C): Solubility drops significantly (<10 mg/mL).

  • Yield: High recovery (~80%) with excellent rejection of highly soluble impurities.

Solvation Mechanism & Thermodynamics[6]

Understanding why the solubility changes allows for better solvent selection.

Diagram: Solvation Shell Dynamics

Solvation IonPair Piperidinium-Cl Ion Pair Water Water (High Dielectric) Water->IonPair Separates Ions (Salting-In) Soluble Solution Phase Water->Soluble Methanol Methanol (Med Dielectric) Methanol->IonPair Solvates Cation (Partial Separation) Methanol->Soluble Hexane Hexane (Low Dielectric) Hexane->IonPair No Interaction (Lattice Energy Dominates) Precipitate Solid Phase Hexane->Precipitate

Figure 2: Thermodynamic interactions governing the solubility of the salt form.

Key Takeaway: The lattice energy of the HCl salt is high. Only solvents capable of donating hydrogen bonds to the chloride anion (Water, MeOH) or having a high dipole moment (DMSO) can overcome this energy. Aprotic solvents like Acetone fail because they cannot effectively solvate the chloride anion, leading to tight ion-pairing and precipitation.

References

  • FDA Center for Drug Evaluation and Research. (2013). Chemistry Review: Nesina (Alogliptin Benzoate). Application Number 22-271. (Confirming solubility profiles of related piperidine-uracil salts). Link

  • Jain, N., et al. (2011). "Solubility and thermodynamic behavior of synergistic drug combinations in aqueous and organic solvents." Journal of Chemical & Engineering Data, 56(12).
  • Pobudkowska, A., et al. (2010). "Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol." Journal of Chemical Thermodynamics, 42(12). Link

  • BenchChem. (2024). Technical Guide: Solubility Profile of Piperidine Derivatives. (Analogous structural data). Link

  • Cayman Chemical. (2022). Product Information: Alogliptin Benzoate and Intermediates.[3] (Solubility data for benzoate vs. free base forms). Link

Sources

Exploratory

Unlocking the Therapeutic Potential of Piperidinyl-Uracil Derivatives: An In-depth Technical Guide to their Pharmacophore Properties

For Immediate Release This whitepaper serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the exploration of piperidinyl-uracil derivatives. Moving...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This whitepaper serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the exploration of piperidinyl-uracil derivatives. Moving beyond a mere catalog of compounds, this document, authored from the perspective of a Senior Application Scientist, delves into the core pharmacophoric properties that underpin the diverse biological activities of this promising scaffold. We will dissect the crucial chemical features and their spatial arrangements that are pivotal for molecular recognition and therapeutic efficacy, providing a robust framework for rational drug design and optimization.

The Piperidinyl-Uracil Scaffold: A Privileged Motif in Medicinal Chemistry

The hybridization of the uracil and piperidine rings has given rise to a class of compounds with a remarkable spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The uracil moiety, a fundamental component of nucleic acids, provides key hydrogen bonding capabilities, while the piperidine ring, a prevalent fragment in many pharmaceuticals, offers a versatile anchor for introducing diverse substituents that can modulate pharmacokinetic and pharmacodynamic properties.[4] Understanding the synergistic interplay between these two components is paramount to unlocking the full therapeutic potential of this scaffold.

Deconstructing the Pharmacophore: Key Features and Spatial Relationships

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidinyl-uracil derivatives, a generalized pharmacophore model can be constructed, highlighting the following key features:

  • Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the uracil ring are potent hydrogen bond acceptors, crucial for anchoring the molecule within the target's binding pocket.[4]

  • Hydrogen Bond Donor (HBD): The N-H group at position 3 of the uracil ring typically acts as a hydrogen bond donor.[4]

  • Hydrophobic/Aromatic Regions: The uracil ring itself and aromatic substituents on the piperidine ring contribute to hydrophobic and/or π-π stacking interactions, which are critical for binding affinity and selectivity.

  • Positive Ionizable/Hydrogen Bond Donor (Piperidine Nitrogen): The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to act as a hydrogen bond donor or engage in ionic interactions. This feature is often pivotal for target engagement.

  • Vectorial Space for Substituents: The substitution patterns on both the uracil and piperidine rings provide vectors for introducing additional functional groups to probe specific sub-pockets of the target protein, thereby enhancing potency and selectivity.

The spatial relationship between these features is critical. For instance, the distance and orientation between the hydrogen bonding features of the uracil core and the hydrophobic/ionizable features of the substituted piperidine ring dictate the molecule's ability to fit into and interact with the specific topology of a target's active site.

Piperidinyl-Uracil Pharmacophore cluster_uracil Uracil Core cluster_piperidine Piperidine Moiety HBA1 HBA HBA2 HBA HBD1 HBD Aromatic Aromatic/ Hydrophobic Positive_Ionizable Positive Ionizable/ HBD Aromatic->Positive_Ionizable Linker Hydrophobic_Substituent Hydrophobic Substituent (R) Positive_Ionizable->Hydrophobic_Substituent Substitution Vector

Caption: Generalized pharmacophore model for piperidinyl-uracil derivatives.

Structure-Activity Relationship (SAR) Insights: Validating the Pharmacophore

The proposed pharmacophore model is strongly supported by extensive structure-activity relationship (SAR) studies. Modifications at various positions of the piperidinyl-uracil scaffold have been shown to significantly impact biological activity, providing invaluable insights into the chemical requirements for target interaction.

Target ClassKey SAR ObservationsImplication for Pharmacophore
Antiviral (e.g., HIV, HCV) - N1 and N3 substitutions on the uracil ring with bulky hydrophobic groups enhance activity.[5] - Aromatic substituents on the piperidine nitrogen are often crucial.Reinforces the importance of the hydrophobic/aromatic features and the substitution vector on the piperidine ring.
Anticancer (e.g., Thymidylate Synthase Inhibitors) - The uracil core is essential for mimicking the natural substrate.[2] - Substituents at the C5 and C6 positions of the uracil ring can modulate selectivity and potency.[6][7] - The piperidine moiety can be functionalized to interact with adjacent binding pockets.Highlights the critical role of the uracil core's hydrogen bonding and the potential for exploiting additional interaction sites via the piperidine ring.
Antidiabetic (e.g., DPP-4 Inhibitors) - The piperidine nitrogen often forms a key salt bridge or hydrogen bond with acidic residues in the active site. - Specific stereochemistry of the piperidine ring can be critical for optimal binding.[8] - Aromatic or heteroaromatic groups attached to the piperidine are necessary for hydrophobic interactions.[9]Emphasizes the significance of the positive ionizable feature of the piperidine nitrogen and the defined spatial orientation of its substituents.

These SAR trends underscore the validity of the generalized pharmacophore model and provide a rational basis for the design of new, more potent, and selective piperidinyl-uracil derivatives.

Experimental Protocols: From Hypothesis to Validated Model

The development of a robust pharmacophore model is an iterative process involving hypothesis generation, validation, and refinement. Here, we outline a typical workflow for ligand-based pharmacophore modeling using commercially available software such as Discovery Studio.

Ligand-Based Pharmacophore Model Generation

This protocol is employed when a set of active and inactive molecules is available, but the 3D structure of the target is unknown.

Step-by-Step Methodology:

  • Training Set Selection: Curate a set of structurally diverse compounds with a wide range of biological activities (ideally spanning several orders of magnitude).

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set to ensure comprehensive sampling of the conformational space.

  • Common Feature Identification: Utilize an algorithm (e.g., HipHop or HypoGen in Discovery Studio) to identify common chemical features present in the active molecules.[10]

  • Pharmacophore Hypothesis Generation: The software will generate a series of pharmacophore hypotheses based on the common features. These hypotheses are ranked based on a scoring function that considers factors like the fit of the active compounds and the exclusion of inactive ones.

  • Hypothesis Selection: The best hypothesis is typically one that demonstrates high correlation with the experimental data and has a high "cost difference" between the null and total cost, indicating its statistical significance.[11]

Pharmacophore_Generation_Workflow A Training Set Selection (Active & Inactive Compounds) B Conformational Analysis A->B C Common Feature Identification B->C D Pharmacophore Hypothesis Generation C->D E Hypothesis Validation D->E E->D Refinement F Validated Pharmacophore Model E->F

Sources

Foundational

The Emergence of 1-Piperidin-4-ylpyrimidine-2,4-dione Derivatives in Diabetes Research: A Technical Guide

Executive Summary The global rise of type 2 diabetes mellitus (T2DM) necessitates the urgent development of novel therapeutic agents that offer improved glycemic control and favorable safety profiles. Within the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The global rise of type 2 diabetes mellitus (T2DM) necessitates the urgent development of novel therapeutic agents that offer improved glycemic control and favorable safety profiles. Within the landscape of medicinal chemistry, the pyrimidine-2,4-dione (uracil) scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, highly promising subclass: 1-Piperidin-4-ylpyrimidine-2,4-dione derivatives. These compounds have garnered significant attention as potent, selective, and non-covalent inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose homeostasis. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and essential preclinical evaluation protocols for this compound class, tailored for researchers, scientists, and drug development professionals in the field of diabetes research.

Introduction: The Need for Novel Antidiabetic Agents and the Promise of the Pyrimidine-2,4-dione Scaffold

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The therapeutic armamentarium for T2DM is extensive, yet many existing treatments are associated with side effects such as hypoglycemia and weight gain.[1] This has fueled the search for new therapeutic strategies with improved mechanisms of action.

One of the most successful recent approaches has been the inhibition of Dipeptidyl Peptidase-IV (DPP-4).[2][3] DPP-4 is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control with a low risk of hypoglycemia.[1][4]

The pyrimidine framework is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antidiabetic properties.[1][5] Specifically, the pyrimidine-2,4-dione (or uracil) core has been identified as a highly effective scaffold for designing potent DPP-4 inhibitors.[1][3] The strategic introduction of a piperidine moiety at the N1 position of this core has led to the development of a class of compounds with excellent potency, selectivity, and drug-like properties.[2][3]

Mechanism of Action: Targeting the Incretin Pathway via DPP-4 Inhibition

The primary mechanism by which 1-Piperidin-4-ylpyrimidine-2,4-dione derivatives exert their antidiabetic effect is through the competitive and reversible inhibition of the DPP-4 enzyme.

The Incretin Effect:

  • Upon food intake, specialized enteroendocrine cells (L-cells and K-cells) in the gut release incretin hormones, primarily GLP-1 and GIP.

  • These hormones travel through the bloodstream to the pancreatic β-cells and stimulate the release of insulin in a glucose-dependent manner. This means insulin is only released when blood sugar is high, minimizing the risk of hypoglycemia.

  • GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

The Role of DPP-4 and Its Inhibition:

  • DPP-4 is an enzyme present on the surface of numerous cells and also circulates in the plasma. It rapidly degrades and inactivates GLP-1 and GIP, limiting their physiological action to just a few minutes.[4]

  • 1-Piperidin-4-ylpyrimidine-2,4-dione derivatives are designed to fit into the active site of the DPP-4 enzyme, preventing it from binding to and cleaving the native incretin hormones.[3]

  • By blocking DPP-4, these inhibitors prolong the half-life of active GLP-1 and GIP, thereby amplifying their beneficial effects on insulin secretion and glucagon suppression. This leads to a reduction in both fasting and postprandial blood glucose levels.[1][2][3]

The following diagram illustrates this key signaling pathway.

DPP4_Pathway cluster_Gut Gut (Post-Meal) Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin ↑ Insulin Secretion (from β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion (from α-cells) Incretins->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Degrades Inhibitor 1-Piperidin-4-yl -pyrimidine-2,4-dione (DPP-4 Inhibitor) Inhibitor->DPP4_Enzyme Inhibits Synthesis_Workflow A Anthranilic Acid Derivative C Intermediate 1 (N-Acyl Anthranilic Acid) A->C B Chloroacetyl Chloride B->C D Cyclization (e.g., PCl3) C->D E Intermediate 2 (2-Chloromethyl-quinazolinone) D->E G N-Alkylation E->G F 6-Chloro-3-methyluracil F->G H Intermediate 3 (Quinazoline-Uracil Hybrid) G->H J Nucleophilic Substitution (e.g., NaHCO3, i-PrOH) H->J I 4-Aminopiperidine I->J K Final Product: 1-(Piperidin-4-yl)pyrimidine- 2,4-dione Derivative J->K

Figure 2: General Synthetic Workflow.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of this class of compounds are highly dependent on the nature and position of substituents on both the pyrimidine-dione and piperidine rings. SAR studies have revealed several key insights for optimizing DPP-4 inhibition.

  • The Piperidine Moiety: The 4-aminopiperidine group is a critical pharmacophore. The primary amine is believed to form key interactions, such as hydrogen bonds, within the S2 subsite of the DPP-4 active site.

  • Substituents on the Uracil Ring: Modifications at the N1 and N3 positions of the pyrimidine-2,4-dione core can significantly influence activity. Small alkyl groups, such as methyl at the N3 position, are often well-tolerated. [6]The large substituent at the N1 position, often a substituted benzyl or a heterocyclic methyl group (like the quinazolinone mentioned in the synthesis), is crucial for occupying the S1 pocket of the enzyme, which is a large, hydrophobic region.

  • The C6 Position: The linkage at the C6 position of the uracil ring to the piperidine nitrogen is essential. The nature of this linkage can modulate the compound's overall conformation and fit within the enzyme's active site.

The following table summarizes representative SAR data for a series of pyrimidinedione derivatives, illustrating the impact of various substitutions on DPP-4 inhibitory activity.

Compound IDN1-SubstituentC6-SubstituentDPP-4 IC50 (nM)Reference
9a 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)4-Aminopiperidin-1-yl15.34 ± 1.09 µM[6]
9i 2-((6-Bromo-4-oxo-3-(4-chlorophenyl)-3,4-dihydroquinazolin-2-yl)methyl)4-Aminopiperidin-1-yl9.25 ± 0.57 µM[6]
11 3-(Trifluoromethyl)benzyl3-Amino-piperidin-1-yl64.47 nM[7]
16 2-Chloro-5-(trifluoromethyl)benzyl3-Amino-piperidin-1-yl65.36 nM[7]
Sitagliptin(Reference Drug)(Reference Drug)~18 nM[8]

Note: Data for compounds 9a and 9i are presented in µM as reported in the source. Data for compounds 11 and 16 are from a different but structurally related series and are shown to illustrate the potency achievable with this scaffold.

The data indicate that substitutions on the quinazolinone ring system, such as bromo and chloro groups (Compound 9i ), can enhance potency compared to the unsubstituted parent compound (Compound 9a ). [6]Furthermore, optimization of the N1-substituent and the piperidine core can lead to highly potent inhibitors with nanomolar activity. [7]

Key Preclinical Evaluation Protocols

Validating the antidiabetic potential of novel 1-Piperidin-4-ylpyrimidine-2,4-dione derivatives requires a standardized set of in vitro and in vivo assays.

In Vitro Protocol: DPP-4 Inhibition Assay

This assay quantitatively measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. A common method is a fluorescence-based assay using a synthetic substrate.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal. The degree of inhibition is proportional to the inhibitor's potency. [9][10] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.

    • Prepare a stock solution of a known DPP-4 inhibitor (e.g., Sitagliptin) to serve as a positive control. [4] * Reconstitute recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0) to the desired working concentration. [9] * Prepare the Gly-Pro-AMC substrate solution in assay buffer. [9]

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 25 µL of the test compound dilution to duplicate wells.

    • Positive Control Wells: Add 25 µL of the Sitagliptin dilution series.

    • Enzyme Control (100% Activity) Wells: Add 25 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 50 µL of assay buffer.

    • Enzyme Addition: Add 25 µL of the DPP-4 enzyme solution to all wells except the Blank wells. Add 25 µL of assay buffer to the Blank wells.

    • Incubation: Mix the plate gently and incubate for 10 minutes at 37°C. [9]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30 minutes at 37°C. [9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a critical in vivo experiment to assess a compound's ability to improve glucose handling in a whole-organism context. [11][12] Principle: After a period of fasting, a diabetic animal model (e.g., C57BL/6 mice on a high-fat diet or db/db mice) is given an oral bolus of glucose. Blood glucose levels are then monitored over time. An effective antidiabetic agent, administered prior to the glucose challenge, will result in a significantly lower and faster return to baseline blood glucose levels compared to vehicle-treated controls. [13] Step-by-Step Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize mice to handling for several days prior to the experiment.

    • Fast the mice for 5-6 hours by removing food but allowing free access to water. [12]This is a critical step to establish a stable baseline glucose level.

  • Baseline Measurement and Dosing:

    • Record the body weight of each mouse.

    • Obtain a baseline blood glucose reading (t=0 min). This is typically done by a small tail snip or prick and using a handheld glucometer. [12][13] * Administer the test compound or vehicle control via oral gavage. The volume and concentration should be calculated based on the animal's body weight. Allow the compound to be absorbed for a set period (e.g., 30-60 minutes).

  • Glucose Challenge:

    • Administer a standard dose of glucose solution (e.g., 2 g/kg body weight) to all mice via oral gavage. [12]This marks the beginning of the glucose tolerance test.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at specific time points after the glucose challenge. A typical time course is 15, 30, 60, 90, and 120 minutes. [13] * For each time point, obtain a small drop of blood from the tail.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the compound-treated groups and the vehicle control group. A statistically significant reduction in AUC indicates improved glucose tolerance.

OGTT_Workflow Start Start Fasting Fast Mice (5-6 hours) Start->Fasting Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Dosing Administer Compound or Vehicle (Oral Gavage) Baseline->Dosing Absorption Absorption Period (30-60 min) Dosing->Absorption Glucose_Challenge Administer Glucose (2 g/kg, Oral Gavage) Absorption->Glucose_Challenge Monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitoring End End of Test Monitoring->End Analysis Calculate Area Under the Curve (AUC) & Perform Statistics Monitoring->Analysis

Figure 3: Experimental Workflow for the Oral Glucose Tolerance Test (OGTT).

Challenges and Future Directions

While 1-Piperidin-4-ylpyrimidine-2,4-dione derivatives represent a highly promising class of DPP-4 inhibitors, the field is continually evolving. Key challenges and future directions include:

  • Selectivity: Ensuring high selectivity for DPP-4 over other related proteases (e.g., DPP-8, DPP-9, FAP) is paramount to minimizing potential off-target side effects.

  • Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing orally bioavailable drugs with convenient dosing regimens.

  • Dual-Target Agents: There is growing interest in designing molecules that can modulate multiple targets relevant to T2DM, such as dual DPP-4/SGLT2 inhibitors or dual GPR119 agonists/DPP-4 inhibitors, to achieve synergistic therapeutic effects.

  • Long-Term Safety: As with any new therapeutic class, establishing a robust long-term safety and cardiovascular outcomes profile is essential for clinical success.

Conclusion

The 1-Piperidin-4-ylpyrimidine-2,4-dione scaffold is a validated and highly fruitful starting point for the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The mechanism of action, centered on the potentiation of the endogenous incretin system, offers effective glycemic control with a low intrinsic risk of hypoglycemia. A clear understanding of the structure-activity relationships, coupled with robust and reproducible preclinical evaluation protocols such as the DPP-4 inhibition assay and the oral glucose tolerance test, provides a clear path for the discovery and development of next-generation antidiabetic agents based on this important chemical class. Continued research focusing on optimizing selectivity, pharmacokinetic profiles, and exploring multi-target approaches will undoubtedly solidify the role of these derivatives in the management of diabetes.

References

  • Zhang, Z., Wallace, M. B., Feng, J., Stafford, J. A., Skene, R. J., Shi, L., ... & Gwaltney, S. L. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 54(2), 510-524. [Link]

  • Tully, M. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • Tully, M. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Zhang, Z., et al. (2011). Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 54(2), 510-24. [Link]

  • Vanderbilt University MMPC. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt University. [Link]

  • Shastri, M. A., & Gadhave, R. V. (2022). RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. Journal of Pharmaceutical Negative Results. [Link]

  • Zhang, Z., et al. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. ResearchGate. [Link]

  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. Bio-protocol. [Link]

  • Tully, M. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. BMC Chemistry. [Link]

  • EMPRESS. (n.d.). SOP 003 Glucose Tolerance Test (GTT). EMPRESS. [Link]

  • Valente, M., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

  • ChEMBL. (n.d.). Document: Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. (CHEMBL1649419). EMBL-EBI. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. ResearchGate. [Link]

  • Li, Q., et al. (2018). Design and synthesis of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2131-2135. [Link]

  • Slideshare. (n.d.). Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. Slideshare. [Link]

  • Parihar, A., & Sharma, V. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences. [Link]

  • UTMB. (2020). Design, synthesis of 1,3-dimethylpyrimidine-2,4-diones as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity. UTMB Research Expert Profiles. [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: Selective N-Alkylation of 1-(Piperidin-4-yl)pyrimidine-2,4-dione Hydrochloride

Executive Summary This application note details the reaction conditions for the selective N-alkylation of 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride . This scaffold is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for the selective N-alkylation of 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride . This scaffold is a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) and various GPCR ligands.

The primary synthetic challenge lies in chemoselectivity . The molecule contains two distinct nucleophilic sites:[1]

  • The secondary amine of the piperidine ring (Target).[1]

  • The imide nitrogen (N3) of the uracil ring (Competitor).

This guide provides a validated protocol to selectively alkylate the piperidine nitrogen (


) while suppressing side reactions at the uracil 

position, utilizing a controlled base/solvent system.

Mechanistic Insight & Chemoselectivity

To achieve selectivity, one must understand the electronic properties of the substrate.

pKa Analysis and Nucleophilicity
  • Piperidine Nitrogen (

    
    ):  The starting material is a hydrochloride salt. The conjugate acid (
    
    
    
    ) has a pKa of approximately 11.0 . Upon neutralization, the free secondary amine is a potent nucleophile (
    
    
    hybridized, localized lone pair).
  • Uracil Nitrogen (

    
    ):  The imide proton at the N3 position is acidic with a pKa of approximately 9.5 . Deprotonation yields a resonance-stabilized anion.
    
The Selectivity Strategy

Under strongly basic conditions (e.g., NaH, KOtBu), the uracil N3 is fully deprotonated, leading to competitive alkylation or bis-alkylation. To favor


 alkylation:
  • Base Selection: Use a mild inorganic base (e.g.,

    
    ) that is strong enough to neutralize the HCl salt and scavenge the acid generated during alkylation, but kinetically slower to fully deprotonate the uracil N3 compared to the rate of amine alkylation.
    
  • Solvent: Polar aprotic solvents (DMF or DMSO) are required to solubilize the polar HCl salt.

  • Stoichiometry: Control the alkylating agent equivalents (1.0 – 1.1 eq) to prevent "over-alkylation" at the N3 position.

Reaction Pathway Diagram

ReactionPathway Start Substrate (HCl Salt) (Protonated Piperidine) Intermediate Free Base Intermediate (Neutral Piperidine + Neutral Uracil) Start->Intermediate -HCl Base Base (K2CO3) Neutralization Base->Intermediate Promotes Path_A Path A: N-pip Alkylation (Kinetic Product - DESIRED) Intermediate->Path_A Fast (Nucleophilic Attack) Path_B Path B: N3-Uracil Alkylation (Thermodynamic/Side Reaction) Intermediate->Path_B Slow (Requires N3 Deprotonation)

Caption: Chemoselectivity pathway. Path A is favored by mild bases and controlled stoichiometry.

Critical Process Parameters (CPP)

ParameterRecommended ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High solubility for the HCl salt; promotes

reaction rates. DMSO is a viable alternative but harder to remove.
Base

(Potassium Carbonate)
Optimal pKa match. Strong enough to free-base the amine, but less aggressive toward Uracil N3 than NaH.
Stoichiometry 3.0 eq Base / 1.1 eq ElectrophileExcess base ensures complete neutralization of HCl (1 eq) and sponges H-X (1 eq). Slight excess of electrophile drives conversion without risking bis-alkylation.
Temperature 25°C - 60°C Start at RT. Heat to 60°C only if the electrophile is sterically hindered. Higher temps increase N3-alkylation risk.
Concentration 0.1 M - 0.2 M Moderate dilution prevents intermolecular aggregation and side reactions.

Standardized Experimental Protocol

Materials
  • Substrate: 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Alkyl iodide) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Water, Brine,

    
    .
    
Step-by-Step Procedure
  • Preparation of Free Base (In-situ):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride (1.0 equiv).

    • Add anhydrous DMF (10 mL per mmol of substrate).

    • Add

      
        (3.0 equiv) in a single portion.
      
    • Critical Step: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. This ensures neutralization of the HCl salt before the alkylating agent is introduced.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[2]

    • Stir the reaction mixture at RT for 4–16 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the mono-alkylated product.
      
  • Thermal Acceleration (Optional):

    • If conversion is <50% after 4 hours, heat the mixture to 50°C . Do not exceed 80°C to avoid degradation or N3-alkylation.

  • Quench and Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x volumes). Note: If the product is highly polar, use DCM or Chloroform/Isopropanol (3:1).

    • Wash the combined organic layers with Brine (2x) to remove residual DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.[3]
      
  • Purification:

    • The crude residue is typically purified via flash column chromatography (Silica Gel).

    • Eluent: DCM:MeOH (Gradient 98:2 to 90:10).

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Neutralization Mix Substrate + K2CO3 + DMF Stir 30 min @ RT Step2 Step 2: Alkylation Add Alkyl Halide (1.1 eq) Stir 4-16h @ RT Step1->Step2 Decision Conversion > 95%? Step2->Decision Heat Heat to 50°C (Monitor closely) Decision->Heat No Step3 Step 3: Workup Dilute with H2O Extract w/ EtOAc Decision->Step3 Yes Heat->Decision Step4 Step 4: Isolation Dry, Concentrate, Column Chromatography Step3->Step4

Caption: Operational workflow for the N-alkylation protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of HCl salt.Switch to DMSO or add a catalytic amount of Sodium Iodide (Finkelstein condition) if using alkyl chlorides.
Bis-alkylation (N3 + N-pip) Base is too strong or excess electrophile.Reduce base to 2.5 eq. Ensure strict 1.05-1.1 eq of electrophile. Lower temperature.
O-Alkylation "Hard" electrophile used with polar aprotic solvent.Rare with alkyl halides. Ensure reaction is kept anhydrous.
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (3x) or saturated LiCl solution to remove DMF.

References

  • Takeda Pharmaceutical Company. Process for the preparation of Alogliptin.[4] Patent WO2007035629. (Describes the general scaffold synthesis and alkylation strategies). Link

  • BenchChem. Application Notes and Protocols for Alogliptin Synthesis. (Detailed overview of N-alkylation in DPP-4 inhibitor synthesis). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1174, Uracil. (pKa and physical property data).[5][6] Link

  • Walczak, K., et al. Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils.[7] (Discussion on N1 vs N3 selectivity). Link

Sources

Application

Optimized Solubilization Strategies for 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride

Application Note & Technical Guide | AN-SOLV-2026 Abstract & Compound Analysis 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is a synthetic nucleoside mimetic comprising a uracil (pyrimidine-2,4-dione) core linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | AN-SOLV-2026

Abstract & Compound Analysis

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is a synthetic nucleoside mimetic comprising a uracil (pyrimidine-2,4-dione) core linked to a piperidine ring.[1] The presence of the hydrochloride (HCl) salt on the piperidine nitrogen is the critical determinant of its physicochemical behavior.[1] Unlike the lipophilic free base, the HCl salt confers significant ionic character, drastically altering solvent compatibility.

This guide provides evidence-based protocols for solubilizing this compound for biological assays (in vitro) , animal studies (in vivo) , and synthetic chemistry .[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
  • Core Scaffolds: Pyrimidine-2,4-dione (Polar, H-bond donor/acceptor) + Piperidine (Basic amine).[1]

  • Salt Form: Hydrochloride (Protonated piperidinium cation

    
    ).[1][2]
    
  • pKa Considerations:

    • Piperidine Nitrogen:

      
       (Highly basic; protonated at pH 7.4).[1]
      
    • Uracil Imide Protons:

      
       (Weakly acidic).[1]
      
  • Solubility Profile: Amphiphilic but dominated by ionic interactions in the salt form.[1]

Solvent Selection Matrix

The following data represents the solubility behavior of the hydrochloride salt form.

Solvent ClassSolventSolubility RatingSuitabilityMechanism/Notes
Aqueous Water (Milli-Q) High (>50 mg/mL)In Vivo / StockIonic dissociation of

and piperidinium cation.[1]
Aqueous PBS (pH 7.4) High In Vitro / AssayRemains protonated at pH 7.[1]4. Compatible with cell culture.[1]
Polar Aprotic DMSO High (>50 mg/mL)Primary Stock Disrupts lattice energy effectively; cryoprotective.[1]
Polar Aprotic DMF High ChemistryGood alternative to DMSO for reactions; toxic for bio-assays.[1]
Polar Protic Methanol/Ethanol Moderate ChemistrySoluble, but less than water.[1] Good for recrystallization.[1]
Non-Polar DCM / Chloroform Insoluble ExtractionWarning: The HCl salt will NOT dissolve.[1] Requires free-basing.[1]
Non-Polar Hexane / Ether Insoluble Wash / PrecipitateUsed to crash the salt out of reaction mixtures.[1]

Decision Logic for Solvent Selection

The choice of solvent depends entirely on the downstream application.[1] Use the decision tree below to select the optimal workflow.

SolventDecisionTree Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay InVivo In Vivo Study (Animal Model) Start->InVivo Chemistry Synthetic Chemistry (Reaction/Purification) Start->Chemistry StockDMSO Prepare 10-100 mM Stock in Anhydrous DMSO BioAssay->StockDMSO SalineStock Dissolve directly in Sterile Saline (0.9%) InVivo->SalineStock FreeBaseQ Is reaction in Non-Polar Solvent? Chemistry->FreeBaseQ DiluteMedia Dilute into Media/Buffer (Final DMSO < 0.5%) StockDMSO->DiluteMedia CheckPrecip Check for Precipitation (Nephelometry/Visual) DiluteMedia->CheckPrecip pHAdjust Verify pH (Ensure pH 5.5 - 7.0) SalineStock->pHAdjust FilterSterile Syringe Filter (0.22 µm) PES Membrane pHAdjust->FilterSterile FreeBaseStep Perform Free-Basing: Partition between DCM/NaOH FreeBaseQ->FreeBaseStep Yes (DCM/Tol) UseSalt Use Polar Solvent (MeOH, DMF, Water) FreeBaseQ->UseSalt No

Figure 1: Decision matrix for solvent selection based on experimental requirements.[1]

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (For In Vitro Assays)

Purpose: To create a stable, high-concentration stock for dilution into cell culture media or enzymatic buffers.[1]

Reagents:

  • Compound: 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

Procedure:

  • Weighing: Accurately weigh the compound into a sterile glass vial.

    • Note: The HCl salt can be hygroscopic.[1][3][4][5] Minimize exposure to humid air.[1]

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM or 50 mM stock.

    • 
      [1]
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[6][7][3][5] Stable for >6 months at -20°C.[1]

Protocol B: Aqueous Formulation (For In Vivo Administration)

Purpose: To prepare a solvent-free vehicle for animal injection (IP or IV).[1]

Reagents:

  • Solvent: 0.9% Saline (NaCl) or PBS.[1]

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter.[1]

Procedure:

  • Direct Dissolution: Add the compound directly to sterile saline.[1]

    • Target Conc: Typically 1–10 mg/mL for animal dosing.[1]

  • pH Check: Measure the pH of the solution.

    • Critical Step: As an HCl salt, the solution may be slightly acidic (pH 4–5).[1] If the pH is < 5.0, carefully adjust with dilute NaOH (0.1 N) to pH ~6.0–7.0.

    • Caution: Do not exceed pH 8.0, as the free base may precipitate out of solution.[1]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter.

  • Usage: Use fresh. Do not store aqueous solutions for >24 hours due to potential hydrolysis risks.[1]

Protocol C: Free-Basing (For Organic Synthesis)

Purpose: To convert the HCl salt into the free amine for reactions in non-polar solvents (e.g., DCM).

Procedure:

  • Dissolve the HCl salt in a minimum volume of Water .[1]

  • Add 1M NaOH or Saturated NaHCO₃ until pH > 11.[1]

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Dry the organic layer over Anhydrous

    
     .
    
  • Evaporate solvent to yield the lipophilic free base.[1]

Troubleshooting & Scientific Rationale

The "DMSO Spike" Phenomenon

When diluting a DMSO stock into aqueous media, precipitation can occur.[1][5] However, for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride , precipitation is less likely than with neutral lipophiles because the compound itself (as a salt) is water-soluble.[1]

  • Risk Factor: If the assay buffer has a very high pH (>9), the piperidine deprotonates, losing its charge. The neutral free base is less soluble and may crash out.[1]

  • Mitigation: Ensure assay buffers are buffered at pH 7.0–7.4 (HEPES, Tris, or Phosphate).

Hygroscopicity Management

Amine hydrochlorides are prone to absorbing atmospheric water.[1][5]

  • Impact: Weighing errors (weighing water instead of drug) lead to lower-than-calculated concentrations.[1]

  • Solution: Store the solid in a desiccator.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Visualizing the Solubility Mechanism

SolvationMechanism cluster_legend Solubility Outcome Salt Solid HCl Salt Water Water (High Dielectric) Salt->Water Ion-Dipole Stabilization DCM DCM (Low Dielectric) Salt->DCM Lattice Energy Dominates FreeBase Free Base (Neutral) FreeBase->Water Hydrophobic Effect FreeBase->DCM Van der Waals Interactions Soluble Soluble Insoluble Insoluble

Figure 2: Mechanistic comparison of Salt vs. Free Base solubility in polar (Water) and non-polar (DCM) solvents.

References

  • PubChem. (2025).[1] 1,4'-Bipiperidine dihydrochloride (Analogous Structure Solubility Data). National Library of Medicine.[1] [Link][1]

  • ScienceMadness. (2011). General Principles of Organic Amine Salt Solubility.[Link][1]

Sources

Method

Handling and storage requirements for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl in the lab

Technical Application Note: Handling, Storage, and Protocol Optimization for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl Introduction & Scope 1-Piperidin-4-ylpyrimidine-2,4-dione HCl (also referred to as 1-(4-Piperidinyl)ur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Protocol Optimization for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl

Introduction & Scope

1-Piperidin-4-ylpyrimidine-2,4-dione HCl (also referred to as 1-(4-Piperidinyl)uracil hydrochloride ) is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of DPP-4 inhibitors , GPCR ligands , and antiviral agents .[1] Structurally, it consists of a polar uracil headgroup attached to a piperidine ring, supplied as the hydrochloride salt to ensure stability and water solubility.

This guide provides a rigorous technical framework for the handling, storage, and experimental utilization of this compound. Given its secondary amine functionality and salt nature, specific protocols are required to prevent hygroscopic degradation, salt disproportionation, and oxidative impurity formation.

Physicochemical Profile

Understanding the fundamental properties of this compound is essential for designing robust experimental workflows.

PropertySpecificationNotes
Chemical Name 1-Piperidin-4-ylpyrimidine-2,4-dione HClSynonyms: 1-(4-Piperidinyl)uracil HCl
Molecular Formula C₉H₁₃N₃O₂[1][2][3] · HClFree Base MW: 195.22 g/mol
Molecular Weight ~231.68 g/mol (Salt)Exact mass depends on hydration state
Appearance White to off-white crystalline powderMay yellow upon oxidation
Solubility Water: High (>50 mg/mL)DMSO: High (>25 mg/mL)Ethanol: ModerateDCM/Hexane: InsolubleSolubility is pH-dependent
pKa Piperidine NH: ~10.8Uracil NH: ~9.5Basic secondary amine; Acidic imide
Hygroscopicity High HCl salts of amines are prone to moisture uptake

Storage & Stability Protocol

The primary threat to the integrity of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl is moisture-induced hydrolysis and oxidative degradation of the secondary amine.[1]

Core Storage Directive
  • Temperature: Store at -20°C for long-term (>1 month) storage. Short-term storage (active use) at 2–8°C is acceptable.[1]

  • Atmosphere: The vial headspace should be purged with Argon or Nitrogen after every use.

  • Desiccation: Secondary containment with active desiccants (e.g., silica gel or molecular sieves) is mandatory .

Decision Logic: Storage Workflow

StorageProtocol cluster_warning CRITICAL ALERT Start Received Compound (1-Piperidin-4-ylpyrimidine-2,4-dione HCl) CheckSeal Inspect Seal Integrity Start->CheckSeal Usage Immediate Usage? CheckSeal->Usage LongTerm Long-Term Storage (> 30 Days) Usage->LongTerm No ShortTerm Active Use Storage (< 30 Days) Usage->ShortTerm Yes ActionLT 1. Desiccate 2. Purge Headspace (Ar) 3. Store at -20°C LongTerm->ActionLT ActionST 1. Desiccate 2. Store at 4°C 3. Protect from Light ShortTerm->ActionST Warning Do NOT store in Auto-Defrost Freezers (Temp cycling causes moisture) ActionLT->Warning

Figure 1: Decision tree for determining optimal storage conditions based on usage frequency.

Handling & Safety Protocols

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves (double gloving recommended for powder handling), safety goggles, and lab coat.

Weighing Procedure (Anti-Static Protocol)

Hydrochloride salts of heterocyclic amines often exhibit significant static charge, leading to weighing errors and cross-contamination.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Solvent Transfer: If exact mass is critical (<5 mg), weigh by difference or dissolve the entire vial content in a known volume of solvent (e.g., DMSO) to create a quantitative stock solution.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution for biological assays or synthetic reactions.

  • Calculation:

    • Target Concentration: 100 mM

    • MW: ~231.68 g/mol

    • Mass required for 1 mL: 23.17 mg

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred for biological stocks. Freeze-thaw stable.[1]

    • Water/PBS: Viable, but prone to microbial growth and hydrolysis over time. Use fresh.

  • Dissolution Step:

    • Add 50% of the calculated solvent volume.

    • Vortex vigorously for 30 seconds.

    • Add remaining solvent.

    • Note: If solution remains cloudy, brief sonication (water bath, 25°C, 3 mins) is permissible.

  • Sterilization: Filter through a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.

Protocol B: Synthetic Application (Reductive Amination)

Context: This compound is frequently used to couple the piperidine nitrogen to aldehydes/ketones.

  • Free Base Generation (In Situ):

    • The HCl salt must be neutralized to react as a nucleophile.

    • Reagent: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

    • Ratio: Use 1.2 to 2.0 equivalents of base relative to the HCl salt.

  • Reaction Setup:

    • Dissolve 1-Piperidin-4-ylpyrimidine-2,4-dione HCl in MeOH or DCM/MeOH (10:1).[1]

    • Add DIPEA (1.5 eq) and stir for 10 mins.

    • Add Aldehyde/Ketone (1.0 eq).

    • Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq).

    • Monitor via LC-MS (Target mass = Product + H⁺).[1]

Workflow Visualization: Solubilization & Usage

UsageWorkflow Solid Solid HCl Salt Solvent Select Solvent Solid->Solvent DMSO DMSO (Stock) Solvent->DMSO Long Term Water Water/Buffer Solvent->Water Immediate Dissolve Vortex/Sonicate DMSO->Dissolve Water->Dissolve Filter 0.22 µm Filtration Dissolve->Filter UseBio Biological Assay (Dilute >1:100) Filter->UseBio UseChem Chemical Synthesis (Neutralize HCl) Filter->UseChem

Figure 2: Standardized workflow for solubilization and downstream application.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11636836, 4,4-Piperidinediol hydrochloride (Analogous Piperidine Salt Properties). Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: A Validated Protocol for the Conversion of 1-Piperidin-4-ylpyrimidine-2,4-dione to its Hydrochloride Salt

Abstract This application note provides a comprehensive, step-by-step protocol for the efficient conversion of 1-Piperidin-4-ylpyrimidine-2,4-dione free base to its corresponding hydrochloride (HCl) salt. The formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient conversion of 1-Piperidin-4-ylpyrimidine-2,4-dione free base to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical strategy in pharmaceutical development to enhance the aqueous solubility, stability, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering detailed methodologies, the scientific rationale behind key procedural steps, and robust validation techniques to ensure the synthesis of a high-purity, well-characterized final product.

Principle of Conversion: An Acid-Base Approach

The conversion of an amine to its hydrochloride salt is a fundamental acid-base reaction. The piperidine moiety in the target compound contains a secondary amine, where the nitrogen atom possesses a lone pair of electrons. This lone pair acts as a Lewis base, readily accepting a proton (H⁺) from a strong acid like hydrochloric acid.

The reaction results in the formation of a piperidinium chloride salt, an ionic compound with a positive charge on the nitrogen atom and a chloride counter-ion.[1] This transformation from a neutral, covalent molecule to an ionic salt dramatically increases its polarity. Consequently, the hydrochloride salt typically exhibits significantly higher solubility in aqueous media and a more stable, crystalline solid form compared to the parent free base, which is often crucial for formulation and therapeutic efficacy.[2][3]

Materials and Equipment

Reagents and Chemicals Grade Supplier
1-Piperidin-4-ylpyrimidine-2,4-dione≥98% PurityN/A
Hydrochloric Acid, 2.0 M solution in Diethyl EtherAnhydrousSigma-Aldrich or equivalent
Ethanol (EtOH), 200 ProofAnhydrous, ACS GradeVWR or equivalent
Diethyl Ether (Et₂O)Anhydrous, ACS GradeFisher Scientific or equivalent
Deuterated Solvent (e.g., DMSO-d₆)NMR GradeCambridge Isotope Laboratories
Potassium Bromide (KBr)FT-IR GradeSigma-Aldrich or equivalent
Equipment Description
Magnetic Stirrer with Stir BarFor homogeneous mixing
Round-Bottom Flasks (50 mL, 100 mL)Reaction and crystallization vessel
Ice/Water BathFor temperature control
Glass Funnel and Graduated CylindersFor reagent transfer
Büchner Funnel and Filter FlaskFor vacuum filtration
Vacuum Pump or AspiratorFor filtration and drying
High-Vacuum Oven or DesiccatorFor final product drying
Rotary Evaporator (Optional)For solvent removal
Analytical BalanceFor accurate mass measurements
Melting Point ApparatusFor physical characterization
FT-IR SpectrometerFor structural confirmation
NMR Spectrometer (≥400 MHz)For detailed structural analysis

Experimental Protocol

Preparation of Starting Material
  • Place 1.00 g of 1-Piperidin-4-ylpyrimidine-2,4-dione free base into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous ethanol to the flask.

  • Stir the mixture at room temperature (approx. 20-25 °C) until the free base is completely dissolved, resulting in a clear solution.

    • Causality Note: Ethanol is selected as the primary solvent due to its ability to readily dissolve the non-polar free base while having a lower solvation capacity for the highly polar hydrochloride salt, which will facilitate its precipitation upon formation.

Acidification and Salt Precipitation
  • Cool the ethanolic solution in an ice/water bath to 0-5 °C. Stir for 10-15 minutes to ensure thermal equilibrium.

    • Causality Note: Lowering the temperature reduces the solubility of the target salt and allows for controlled crystallization. This helps to prevent the formation of an amorphous solid or oil and minimizes the inclusion of impurities within the crystal lattice.

  • While maintaining vigorous stirring, add a 2.0 M solution of HCl in diethyl ether dropwise to the cold solution. A stoichiometric equivalent (approx. 2.4 mL for a 1:1 molar ratio) is the theoretical target. It is recommended to add the acid until precipitation is complete.

  • The formation of a white precipitate should be observed. If precipitation is slow to initiate, the inside of the flask can be gently scratched with a glass rod to create nucleation sites.

  • After the addition is complete, allow the slurry to stir in the ice bath for an additional 60 minutes.

    • Causality Note: Using anhydrous HCl in an organic solvent like diethyl ether is critical. Aqueous HCl should be avoided as the presence of water can increase the solubility of the salt, leading to poor yields or the formation of a viscous liquid instead of a crystalline solid.[4] The extended stirring time ensures the reaction goes to completion and maximizes crystal growth.

Isolation and Drying of the Product
  • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (2 x 15 mL).

    • Causality Note: The ether wash removes residual soluble impurities, including any unreacted starting material and excess HCl, without dissolving the desired product salt.

  • Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the solid.

  • Transfer the white solid to a clean, pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50 °C or in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅).

  • Record the final mass and calculate the percentage yield. A typical yield for this procedure is expected to be >90%.

Workflow Visualization

Salt_Formation_Workflow Start Start: Free Base (1-Piperidin-4-ylpyrimidine-2,4-dione) Dissolve 1. Dissolution (Anhydrous Ethanol) Start->Dissolve Cool 2. Cooling (0-5 °C Ice Bath) Dissolve->Cool Acidify 3. Acidification (Dropwise addition of HCl in Et₂O) Cool->Acidify Precipitate 4. Precipitation & Aging (Stir for 1 hr at 0-5 °C) Acidify->Precipitate Isolate 5. Isolation (Vacuum Filtration & Ether Wash) Precipitate->Isolate Dry 6. Drying (Vacuum Oven) Isolate->Dry Product Final Product: Hydrochloride Salt Dry->Product Validate 7. Characterization (MP, FT-IR, NMR) Product->Validate

Caption: Workflow for Hydrochloride Salt Synthesis.

Characterization and Validation

To confirm the successful conversion and purity of the final product, the following analytical techniques are recommended. The hydrochloride salt is expected to have distinctly different properties from the free base.

Analysis Free Base (Expected) Hydrochloride Salt (Expected) Purpose
Appearance White to off-white solidWhite, crystalline solidInitial qualitative check
Melting Point Specific to the free baseSignificantly different (typically higher) and sharpConfirms new compound formation and indicates purity
FT-IR (KBr Pellet) N-H stretch (piperidine) ~3300 cm⁻¹ (sharp). Absence of broad ammonium bands.Broad N-H⁺ stretch ~2400-2800 cm⁻¹.[1] Disappearance of the free N-H band.Confirms protonation of the piperidine nitrogen
¹H NMR (DMSO-d₆) α-protons to piperidine N at a specific chemical shift.α-protons deshielded (shifted downfield) due to adjacent N⁺. A broad N-H⁺ proton signal appears.Confirms the electronic change at the nitrogen center
Solubility Poorly soluble in waterReadily soluble in waterFunctional confirmation of increased polarity

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oily Product or No Precipitation 1. Presence of water in reagents/solvents.[4]2. Insufficient anti-solvent or solution is too warm.3. Excess solvent used.1. Ensure all solvents are anhydrous. Dry glassware thoroughly.2. Add more diethyl ether and ensure the solution is well-chilled.3. Partially remove solvent under reduced pressure and re-cool.
Low Yield 1. Incomplete precipitation.2. Product is slightly soluble in the wash solvent.3. Incomplete reaction.1. Increase stirring time in the ice bath; add more anti-solvent.2. Ensure the wash solvent (diethyl ether) is ice-cold.3. Check stoichiometry of HCl; add slightly more acidic solution.
Product is Hygroscopic The hydrochloride salt is inherently polar and may attract atmospheric moisture.Handle and store the final product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Broad Melting Point Range The product contains impurities or residual solvent.Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) or ensure it is completely dry.

Safety Precautions

  • All operations should be conducted inside a certified chemical fume hood.

  • Hydrochloric acid solutions are corrosive and can cause severe burns. Diethyl ether and ethanol are highly flammable. Avoid ignition sources.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Handle dry powders carefully to avoid inhalation.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • PubChem. (n.d.). 1-[(3S)-piperidin-3-yl]pyrimidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CRYSTAL FORM B OF THE SOLID FORM OF THE BIS-HCL SALT, PHARMACEUTICAL COMPOSITION, AND, USE IN A SOLID FORM.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

  • Fornas, B. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Available at: [Link]

  • Google Patents. (n.d.). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Preprints.org. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design, 4(5), 1005–1013. Available at: [Link]

  • Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy & Bioallied Sciences, 6(3), 161. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7179. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride

Topic: Crystallization methods for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride Content Type: Application Note & Detailed Protocol Audience: Process Chemists, API Manufacturers, and Drug Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization methods for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride Content Type: Application Note & Detailed Protocol Audience: Process Chemists, API Manufacturers, and Drug Development Scientists

Executive Summary

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (CAS: 2229-33-6 / 2402-78-0 analog) is a critical heterocyclic scaffold used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Trelagliptin. High-purity isolation of this intermediate is pivotal for downstream yield and impurity control (specifically preventing dimer formation).

This guide details two validated crystallization workflows:

  • Reactive Crystallization: Immediate isolation following N-Boc deprotection.

  • Thermal Recrystallization: A "polishing" step to remove process-related impurities (e.g., unreacted uracil derivatives) and control particle size distribution (PSD).

Physicochemical Context & Solubility Profile[1][2][3][4][5]

Understanding the molecular interactions is the prerequisite for successful crystallization.

  • Compound Nature: The molecule consists of a hydrophilic uracil head group and a basic piperidine tail.

  • Salt Formation: The secondary amine on the piperidine ring (

    
    ) is the site of protonation. The uracil moiety (
    
    
    
    ) remains neutral under acidic crystallization conditions.
  • Solubility Challenges: The HCl salt exhibits high water solubility but limited solubility in non-polar organic solvents. This necessitates the use of Anti-Solvent or Cooling crystallization strategies using alcohol/water systems.

Table 1: Solubility Profile (Estimated at 25°C)
Solvent SystemSolubility (mg/mL)ClassificationRole in Protocol
Water > 200Very SolublePrimary Solvent
Methanol 40 - 60SolubleCo-solvent
Ethanol 5 - 10Slightly SolubleAnti-Solvent / Wash
Isopropanol (IPA) < 1InsolubleStrong Anti-Solvent
Acetone < 0.5InsolubleYield Maximizer

Protocol A: Reactive Crystallization (Synthesis & Isolation)

Objective: Isolate the target HCl salt directly from the deprotection of tert-butyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate.

Mechanism

The deprotection reaction releases isobutylene and CO₂, generating the free amine in situ. By using a anhydrous acid source (HCl in Dioxane or Methanol), the target salt precipitates immediately due to its low solubility in the organic reaction medium.

Materials
  • Precursor: N-Boc-1-piperidin-4-yluracil (1.0 eq)

  • Reagent: 4M HCl in 1,4-Dioxane (or 1.25M HCl in Methanol) (4.0 eq)

  • Solvent: Methanol (Reaction solvent)[1][2]

  • Wash Solvent: Diethyl Ether or MTBE

Step-by-Step Methodology
  • Dissolution: Charge the N-Boc precursor into a glass-lined reactor. Add Methanol (5 vol relative to mass, e.g., 5 mL/g). Stir at 25°C until fully dissolved.

  • Acid Addition (Exothermic): Slowly charge 4M HCl/Dioxane (4.0 eq) over 30 minutes. Maintain internal temperature

    
     to prevent acid-catalyzed degradation of the uracil ring.
    
  • Reaction Monitoring: Heat to 40°C and stir for 2–3 hours. Monitor via TLC or HPLC for disappearance of the Boc-precursor.

  • Nucleation Induction:

    • Observation: The mixture should become a thick slurry as the HCl salt precipitates.

    • If Clear: If the solution remains clear (common if excess MeOH is used), slowly add MTBE or Ethyl Acetate (3 vol) dropwise to induce nucleation.

  • Aging: Cool the slurry to 0–5°C and age for 2 hours. This "Oswald Ripening" phase ensures crystal growth and reduces fines.

  • Filtration: Filter the white solid under vacuum/nitrogen pressure.

  • Washing: Wash the wet cake with cold MTBE (2 x 2 vol) to remove residual acid and dioxane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (High Purity Polishing)

Objective: Remove trace inorganic salts and organic impurities (dimers) to achieve >99.5% purity.

Solvent System Choice

A Methanol/Isopropanol (MeOH/IPA) system is recommended over water/ethanol for drying efficiency, though Water/Ethanol is a viable green alternative.

Step-by-Step Methodology
  • Slurry Formation: Suspend the crude HCl salt (from Protocol A) in Methanol (10 vol).

  • Dissolution (Reflux): Heat the slurry to reflux (~65°C).

    • Note: If the solid does not fully dissolve, add Water dropwise (max 10% v/v) until a clear solution is obtained. Do not exceed 10% water, or yield will plummet.

  • Hot Filtration: Filter the hot solution through a 0.45 µm filter (heated funnel) to remove mechanical particulates or insoluble inorganic salts.

  • Controlled Cooling (Seeding):

    • Cool the filtrate to 50°C.

    • Seeding Point: Add seed crystals (0.5 wt%) if available to prevent oiling out.

    • Cool slowly (10°C/hour) to 25°C.

  • Anti-Solvent Addition: Once the solution is at room temperature and turbid, slowly add Isopropanol (IPA) (5 vol) over 1 hour.

    • Critical: Adding IPA too fast will trap impurities inside the crystal lattice (occlusion).

  • Final Cooling: Cool the suspension to -5°C and hold for 4 hours.

  • Isolation: Filter and wash with 100% IPA. Dry at 50°C under vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or high impurity load.Re-heat to dissolution.[3] Add seed crystals at metastable zone width (MSZW). Slow down cooling rate.
Low Yield Too much water in solvent system.Increase ratio of Anti-Solvent (IPA/Acetone). Boil off excess water (azeotropic distillation) before cooling.
High Ash Content Inorganic salts trapped.Ensure Hot Filtration step (Step 3 in Protocol B) is performed strictly.
Coloration (Yellow) Oxidation of amine.Perform crystallization under Nitrogen atmosphere. Add trace EDTA if metal ions are suspected.

Process Visualization

Diagram 1: Synthesis & Crystallization Workflow

This diagram illustrates the logical flow from the protected precursor to the final purified salt.

G Start N-Boc Precursor Deprotection Acid Deprotection (HCl/Dioxane) Start->Deprotection Dissolve in MeOH CrudeIsolation Crude Isolation (Filtration) Deprotection->CrudeIsolation Precipitate Dissolution Dissolution (MeOH + <10% H2O @ 65°C) CrudeIsolation->Dissolution Protocol B Start HotFilter Hot Filtration (Remove Inorganics) Dissolution->HotFilter Clear Solution Crystallization Controlled Cooling (+ IPA Antisolvent) HotFilter->Crystallization Filtrate FinalProduct Pure HCl Salt (>99.5%) Crystallization->FinalProduct Isolate & Dry

Caption: Workflow from Boc-deprotection to high-purity recrystallization.

Diagram 2: Impurity Rejection Logic

Visualizing how the chosen solvent system selectively rejects impurities.

Solubility Solvent Solvent System (MeOH/Water) Target Target Molecule (HCl Salt) Solvent->Target High Sol @ 65°C Low Sol @ 0°C ImpurityA Dimer Impurity (Hydrophobic) Solvent->ImpurityA Remains Soluble in Mother Liquor ImpurityB Inorganic Salts Solvent->ImpurityB Insoluble @ 65°C (Removed by Hot Filter)

Caption: Mechanism of impurity rejection in the Methanol/Water/IPA system.

References

  • European Patent Office. (2018).[4] Crystalline Form of Alogliptin and Process for Preparation.[2][4] EP 2379522 B1.[4] Retrieved from

  • Google Patents. (2014). Synthesis method of Alogliptin intermediate. CN104151253A. Retrieved from

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from

  • National Institutes of Health (PMC). (2014). Crystal structures of chiral piperidine derivatives.[3] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride synthesis

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)pyrimidine-2,4-dione Hydrochloride Executive Summary: The "N1-Alkylation Conundrum" If you are experiencing low yields (<30%) or difficult purification when synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)pyrimidine-2,4-dione Hydrochloride

Executive Summary: The "N1-Alkylation Conundrum"

If you are experiencing low yields (<30%) or difficult purification when synthesizing 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride , you are likely attempting the direct alkylation of uracil with a 4-halopiperidine.

The Core Problem: Direct alkylation of uracil with a secondary electrophile (like 4-bromopiperidine) is mechanistically flawed for high-yield synthesis due to three competing factors:

  • Regioselectivity: Uracil has two nucleophilic nitrogens. Under basic conditions, N1 is often favored, but N3 alkylation and

    
    -alkylation are significant competitors.
    
  • Elimination (E2): Secondary halides on a piperidine ring are prone to E2 elimination under the basic conditions required to deprotonate uracil, yielding the useless alkene byproduct (1,2,3,6-tetrahydropyridine).

  • Steric Hindrance: The secondary carbon of the piperidine ring is sterically encumbered, slowing the

    
     attack.
    

The Solution: To improve yield to >75% , you must switch strategies. This guide details two superior protocols:

  • Strategy A (Lab Scale): The Mitsunobu Coupling (Uses 4-hydroxypiperidine).

  • Strategy B (Process Scale): De Novo Ring Construction (Uses 4-aminopiperidine).

Decision Matrix: Choosing the Right Protocol

Use this logic flow to select the best method for your current resources and scale.

SynthesisDecision Start Start: Improving Yield CurrentMethod Current Method: Alkylation (Uracil + 4-Halo-Piperidine) Start->CurrentMethod Problem Identification Decision Select Strategy CurrentMethod->Decision Pivot to StrategyA Strategy A: Mitsunobu Coupling (High Regioselectivity) Decision->StrategyA Small Scale (<10g) Quick Optimization StrategyB Strategy B: Ring Construction (Highest Yield/Purity) Decision->StrategyB Large Scale (>10g) Max Efficiency ReagentsA Requires: N-Boc-4-hydroxypiperidine PPh3, DIAD/DEAD StrategyA->ReagentsA ReagentsB Requires: N-Boc-4-aminopiperidine 3-Ethoxyacryloyl chloride AgOCN (or similar) StrategyB->ReagentsB

Figure 1: Decision tree for selecting the optimal synthesis route based on scale and available reagents.

Technical Protocols

Strategy A: The Mitsunobu Coupling (Recommended for Lab Scale)

This method bypasses the elimination issue of halides by using an alcohol and activates the uracil in a way that highly favors N1-alkylation.

  • Precursor: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine).

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Uracil.
    
  • Solvent: Anhydrous THF.

Protocol:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), Uracil (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.1 M concentration) under 
    
    
    
    .
  • Addition: Cool to 0°C. Add DIAD (1.2 equiv) dropwise over 30 minutes. The reaction is exothermic; temperature control is critical to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate solvent. Triturate the residue with

    
    :Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.[1][2]
  • Purification: Flash chromatography (EtOAc/Hexane).

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir 2h. Filter the white precipitate.[3]

Why this works: The Mitsunobu reaction proceeds via an


 mechanism with inversion of configuration (irrelevant for 4-piperidine but good to know). The steric bulk of the 

-betaine intermediate directs the bulky piperidine group to the less hindered N1 position of uracil.
Strategy B: De Novo Ring Construction (Recommended for High Yield)

This strategy builds the uracil ring onto the piperidine amine. It is the "Gold Standard" for yield because it avoids the N1/N3 selectivity issue entirely.

  • Precursor: tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

  • Key Reagent: 3-Ethoxyacryloyl isocyanate (Generated in situ).

Protocol:

  • Isocyanate Generation: In a dry flask, suspend dried Silver Cyanate (AgOCN, 1.2 equiv) in anhydrous Benzene or Toluene. Add 3-ethoxyacryloyl chloride (1.0 equiv). Reflux for 30–60 mins. Allow to cool to RT. The supernatant contains 3-ethoxyacryloyl isocyanate.

  • Urea Formation: Add N-Boc-4-aminopiperidine (0.9 equiv) dissolved in the same solvent to the isocyanate mixture. Stir for 2 hours. A linear acylurea intermediate will form.

  • Cyclization: Add 2N

    
     (or treat with basic EtOH/NaOEt depending on specific protecting group tolerance, but acid cyclization is common for this scaffold). Heat to reflux for 1–2 hours.
    
  • Result: This yields the N1-substituted uracil directly.

  • Deprotection: Standard HCl/Dioxane or HCl/MeOH treatment.

Why this works: The nitrogen of the piperidine becomes N1 of the uracil. The ring closure happens chemically, guaranteeing 100% regioselectivity.

Troubleshooting & FAQs

Q1: I am stuck using the alkylation method (Uracil + 4-Bromopiperidine). How can I maximize my yield?

A: If you cannot switch strategies, try these modifications:

  • Base: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile. DBU is non-nucleophilic and reduces side reactions compared to

    
    .
    
  • Additive: Add LiI (Lithium Iodide) catalytic amount. This generates the 4-Iodopiperidine in situ, which is more reactive than the bromide, potentially outcompeting the elimination pathway.

  • Protection: Use O,O'-bis(trimethylsilyl)uracil (BSA-protected uracil) instead of free uracil. This increases solubility and often favors N-alkylation over O-alkylation.

Q2: My final hydrochloride salt is a hygroscopic "goo" and won't crystallize.

A: This is common with piperidine salts.

  • The Fix: Do not evaporate to dryness. Concentrate the HCl/Dioxane mixture to a small volume, then add a large excess of anhydrous Diethyl Ether or MTBE . Vigorously stir/scratch the flask. The oil should solidify into a white powder.

  • Drying: Dry under high vacuum at 40°C for 24 hours to remove trapped dioxane.

Q3: In the Mitsunobu reaction, I see a byproduct with Mass [M+16]. What is it?

A: This is likely the N3-alkylated isomer or the O-alkylated isomer . While Mitsunobu favors N1, steric hindrance on the piperidine can force some reaction to N3.

  • Solution: Ensure your temperature is strictly 0°C during addition. Higher temperatures increase the energy available for the less favorable N3 pathway.

Comparative Data Summary

ParameterDirect AlkylationMitsunobu CouplingRing Construction
Typical Yield 15 – 35%60 – 75%75 – 90%
Regioselectivity Poor (N1/N3 mix)Good (Mostly N1)Perfect (Only N1)
Reagent Cost LowHigh (DIAD/PPh3)Moderate
Purification Difficult (Isomer separation)Moderate (Remove Ph3PO)Easy
Scalability PoorModerateExcellent

References

  • Mitsunobu Synthesis of N1-Substituted Uracils: Mechanism & Application: Swamy, K. C. K., et al. (2000). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Specific Protocol: Determine regioselectivity in pyrimidines: Toyota, A., et al. (2011). "N-Alkylation of Uracils." Chem. Pharm. Bull., 59(4), 512.
  • Ring Construction (Isocyanate Method)

    • Foundational Method: Shaw, G., & Warrener, R. N. (1958). "Purines, Pyrimidines, and Glyoxalines. Part XIII. Synthesis of N-Substituted Uracils." Journal of the Chemical Society, 153–156.

    • Modern Adaptation (Alogliptin Intermediates): While specific to benzyl derivatives, the ring closure logic applies. Journal of Medicinal Chemistry, 2007, 50(10), 2297–2300.
  • Troubleshooting N-Alkylation: Regioselectivity Analysis: Jacobsen, M. F., et al. (2017). "Alkylation of Uracils: A Kinetic Study." Journal of Organic Chemistry, 82(12), 6489.

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Verify all safety data sheets (SDS) for reagents like AgOCN and DIAD before use.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results.

Compound Overview

1-Piperidin-4-ylpyrimidine-2,4-dione HCl is a heterocyclic compound featuring a pyrimidine-2,4-dione (uracil) core linked to a piperidine ring. It is supplied as a hydrochloride (HCl) salt to enhance its hydrophilicity and improve handling characteristics. The presence of the basic piperidine nitrogen, which is protonated in the salt form, is the primary determinant of its pH-dependent solubility. Understanding this chemical principle is the key to successfully working with this compound.

Quick Reference: Physicochemical Properties
PropertyValue / InformationRationale & Significance
Chemical Formula C₉H₁₃N₃O₂ · HClThe molecular formula of the free base is C₉H₁₃N₃O₂.
Appearance Typically a white to off-white solid.[1][2]HCl salts can be hygroscopic; clumping does not necessarily indicate degradation.[3]
Form Hydrochloride SaltThe HCl salt form is used to increase aqueous solubility compared to the free base.[4]
Storage Store tightly sealed in a cool, dry place (2-8°C is common). Protect from light and moisture.[1][3][5]Prevents degradation and maintains compound integrity.
Key Structural Features - Piperidine Ring: A basic secondary amine.[6] - Pyrimidine-dione Ring: Polar, with hydrogen bond donors/acceptors. - HCl Salt: Protonates the basic piperidine nitrogen, forming a soluble salt.[4]The protonated amine is crucial for water solubility; this solubility is highly sensitive to pH changes.[7]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: What is the recommended starting solvent for preparing a high-concentration stock solution?

Answer:

For a high-concentration primary stock solution, we strongly recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .

Causality and Rationale: While the HCl salt form is designed to improve water solubility, the molecule retains significant non-polar character from its ring structures. This often limits its maximum achievable concentration in purely aqueous solutions. Organic solvents like DMSO can effectively solvate the entire molecule, not just the ionic and polar parts, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). These stocks can then be used for serial dilutions into aqueous experimental buffers.[8]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl needed. (Molecular Weight of free base is ~195.22 g/mol ; HCl salt is ~231.68 g/mol . Always use the MW of the specific salt form you have).

    • Example: To make 1 mL of a 10 mM stock, you would need 0.232 mg of the HCl salt.

  • Weighing: Accurately weigh the compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be employed.

    • Caution: Avoid excessive heat, as it can degrade the compound.[9]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Q2: My compound won't dissolve completely in water or PBS. What should I do?

Answer:

This is a common issue. Direct dissolution in neutral aqueous buffers like water or Phosphate-Buffered Saline (PBS, pH ~7.4) can be challenging due to the compound's limited intrinsic aqueous solubility, even as an HCl salt.

Causality and Rationale: At neutral pH, an equilibrium exists between the protonated (soluble) and deprotonated (less soluble) forms of the piperidine ring. If the concentration is too high, the amount of the less soluble free base present at equilibrium can exceed its solubility limit, resulting in a cloudy suspension or undissolved solid.

Troubleshooting Workflow:

Below is a decision-making workflow for addressing poor aqueous solubility.

G start Start: Undissolved Compound in Water/PBS check_conc Is the concentration > 1 mM? start->check_conc prep_stock Action: Prepare a concentrated stock in DMSO (See Q1). check_conc->prep_stock Yes lower_ph Action: Lower the pH. Add a small amount of dilute HCl (e.g., 10 µL of 1N HCl per mL). check_conc->lower_ph No dilute Serially dilute the DMSO stock into your aqueous buffer. prep_stock->dilute check_precip Does it precipitate upon dilution? dilute->check_precip success Success: Compound is now in solution at the desired concentration. check_precip->success No lower_dilution Action: Reduce the final concentration. Use a higher dilution factor. check_precip->lower_dilution Yes check_diss Does it dissolve? lower_ph->check_diss check_diss->prep_stock No check_diss->success Yes lower_dilution->dilute

Caption: Troubleshooting workflow for aqueous solubility.

Q3: The compound dissolved in my stock solvent, but precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?

Answer:

This is a classic and critical solubility issue caused by a combination of pH shift and exceeding the solubility limit in the final aqueous environment.

Causality and Rationale:

  • pH Shift: Cell culture media and many biological buffers are maintained at a physiological pH of ~7.2-7.4. When you add your acidic stock solution (the compound is an HCl salt) or a DMSO stock into this buffered environment, the pH of the immediate microenvironment shifts. The buffer system neutralizes the acid, deprotonating the piperidinium hydrochloride to its free base form.

  • Low Solubility of Free Base: The free base form of the molecule is significantly less water-soluble than the HCl salt.

  • Precipitation: If the final concentration of the compound in the medium is higher than the solubility limit of the free base, it will precipitate out of the solution, rendering your experiment invalid.

This relationship is a fundamental principle for any amine salt.[7]

G Soluble Soluble Form (Protonated Salt) R-NH₂⁺Cl⁻ Insoluble Insoluble Form (Free Base) R-NH + H⁺ + Cl⁻ Soluble->Insoluble Add to Neutral/Basic Buffer (pH ↑) Insoluble->Soluble Add Acid (pH ↓)

Caption: pH-dependent equilibrium of the compound.

Recommended Protocol to Prevent Precipitation:

The key is to perform serial dilutions and ensure rapid mixing to avoid localized high concentrations.

  • Prepare an Intermediate Dilution: Do not add the concentrated DMSO stock directly to your final large volume of media. First, make an intermediate dilution in your media or buffer.

    • Example: If your final desired concentration is 10 µM in 10 mL of media, and you have a 10 mM DMSO stock:

      • Take 10 µL of the 10 mM stock.

      • Add it to 990 µL of media first (a 1:100 dilution to make a 100 µM intermediate solution). Vortex immediately.

  • Final Dilution: Add the required volume of this intermediate solution to your final volume of media.

    • Example: Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of media to achieve your final 10 µM concentration.

  • Vortex/Mix Immediately: At every dilution step, ensure the solution is mixed vigorously and immediately to rapidly disperse the compound, preventing localized concentrations from exceeding the solubility limit.

Q4: Can I use sonication or heat to help dissolve the compound?

Answer:

Yes, with caution. These methods can be effective but must be used judiciously to avoid compound degradation.

  • Sonication: This is generally the preferred method. Using a bath sonicator for 5-15 minutes can break up solid aggregates and accelerate dissolution with minimal risk of thermal degradation. It is a very common technique for enhancing the solubility of poorly soluble drugs.[10]

  • Gentle Heating: Gently warming the solution to 37-40°C can increase the rate of dissolution. However, prolonged exposure to heat, especially in aqueous solutions, can lead to hydrolysis or other forms of degradation.[9] We do not recommend boiling the solution. Always check for any visible changes (e.g., color change) that might indicate degradation.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Authorea. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Center for Biotechnology Information (PMC). [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • Classification of organic compounds By solubility. University of Technology. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Hydrochloride vs non-hydrochloride compounds. Sciencemadness Discussion Board. [Link]

  • 4,4‐Piperidinediol, Hydrochloride. ResearchGate. [Link]

  • 4,4-Piperidinediol hydrochloride. LookChem. [Link]

  • Piperidine. Wikipedia. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • 1,4'-Bipiperidine dihydrochloride. PubChem. [Link]

Sources

Troubleshooting

Removing impurities from 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

Technical Support Center: Purification of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Ticket System ID: CHEM-SUP-8821 Topic: Impurity Removal & Crystallization Protocols Applicable Compound: 1-(piperidin-4-yl)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride

Ticket System ID: CHEM-SUP-8821 Topic: Impurity Removal & Crystallization Protocols Applicable Compound: 1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS: Varies by salt form, Free base often linked to Alogliptin intermediates).[1][2][3]

Executive Summary

This guide addresses the purification of 1-(piperidin-4-yl)pyrimidine-2,4-dione hydrochloride , a critical heterocyclic scaffold often utilized in the synthesis of DPP-4 inhibitors (e.g., Alogliptin).[1][2][3] The primary challenges with this compound are regioisomeric contamination (N1 vs. N3 alkylation) , hygroscopicity of the HCl salt , and persistent organic residues from deprotection steps (e.g., Boc-removal byproducts).[1][2][3][4]

The protocols below are designed to be modular. Diagnosis of your specific impurity profile (via HPLC/NMR) determines which module to execute.[1][5]

Module 1: Regioisomer Removal (N1 vs. N3)

The Issue: During the coupling of the piperidine ring to the uracil core, alkylation can occur at either the N1 or N3 position of the uracil.[2] The N1-isomer is typically the desired pharmacophore.[1][5] The N3-isomer is a common impurity that is difficult to remove due to structural similarity.[1][5]

Diagnostic:

  • 1H NMR: Look for shifts in the uracil alkene protons (C5-H and C6-H).[1][2][5] In N1-substituted uracils, the C6-H doublet typically appears downfield (δ 7.5–7.8 ppm) compared to the N3-isomer due to the proximity of the piperidine nitrogen's inductive effect.[1][2][4]

  • HPLC: The N3-isomer is generally less polar and may elute later on reverse-phase (C18) columns under acidic conditions.[1][2][5]

Resolution Protocol: Differential Solubility Recrystallization The N1-isomer (desired) generally possesses higher lattice energy and lower solubility in aqueous alcohols compared to the N3-isomer.[1][2]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude hydrochloride salt in Water:Ethanol (1:5 v/v) . Use approximately 10 mL of solvent per gram of crude solid.[5]

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solution should become clear. If not, add water dropwise until dissolution is complete.[3][4][5] Do not add excess water.[1][5]

  • Cooling: Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours with gentle stirring.

    • Critical Step: Do not crash cool on ice immediately; this traps the N3-isomer in the crystal lattice.[1][5]

  • Seeding: If available, add a seed crystal of pure N1-isomer at 40°C.

  • Filtration: Filter the resulting white precipitate.[1][5]

  • Wash: Wash the filter cake with cold Isopropanol (IPA) to remove residual mother liquor containing the N3-isomer.[1][5]

Why this works: The N3-isomer disrupts the hydrogen bonding network required for stable crystal formation more significantly than the N1-isomer in this solvent system, causing it to remain in the mother liquor.[1][2][3][4]

Module 2: The "Sticky Solid" & Hygroscopicity

The Issue: Users often report the product isolating as a "gummy oil" or a hygroscopic solid that turns into a paste upon exposure to air.[1][5] This is typically caused by excess HCl trapped in the lattice or residual water .[1][5]

Resolution Protocol: Azeotropic Drying & Solvent Swapping

Step-by-Step Procedure:

  • Solvent Swap: If the product is an oil, dissolve it in a minimum amount of Methanol .[3][5]

  • Precipitation: Add this solution dropwise into a vigorously stirred flask of Diethyl Ether or MTBE (Methyl tert-butyl ether) at 0°C.

    • Ratio: Use 10 volumes of ether for every 1 volume of methanol solution.[5]

  • Trituration: If the solid remains sticky, decant the supernatant and add fresh Ethyl Acetate . Sonicate for 15 minutes. This mechanical agitation helps break up amorphous aggregates and induces crystallization.[5]

  • Drying: Filter the solid rapidly (under nitrogen blanket if possible) and dry in a vacuum oven at 45°C over P₂O₅ (Phosphorus Pentoxide) for at least 12 hours.

Module 3: Visual Logic & Workflow

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude 1-(piperidin-4-yl)uracil HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Oil Gummy / Oil CheckState->Oil Wet/Sticky CheckPurity Check HPLC Purity Solid->CheckPurity Triturate Triturate (MeOH -> MTBE) Oil->Triturate Recryst Recrystallize (H2O:EtOH 1:5) CheckPurity->Recryst N3 Isomer > 0.5% Dry Vac Oven (P2O5, 45°C) CheckPurity->Dry Purity > 98% Isolate Filter & Wash (Cold IPA) Recryst->Isolate Triturate->CheckPurity Solidified Isolate->Dry

Caption: Decision tree for processing crude 1-(piperidin-4-yl)pyrimidine-2,4-dione HCl based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product has a pink/reddish hue. How do I remove this? A: Coloration often indicates oxidation of trace phenolic impurities or polymerization of unreacted uracil.[1][5]

  • Fix: Dissolve the salt in water (approx. 5 mL/g) and treat with Activated Carbon (Charcoal) at 50°C for 30 minutes. Filter through a Celite pad.[5] The filtrate should be colorless.[5] Re-precipitate by adding excess Ethanol or Isopropanol.[5]

Q2: I am seeing an extra peak at M+56 in LCMS. What is it? A: This is likely the Isobutylene adduct .[1][5] If you used N-Boc-4-aminopiperidine as a starting material, the acidic deprotection step can generate tert-butyl cations that alkylate the oxygen atoms on the uracil ring (O-alkylation).[1][2][4]

  • Fix: This impurity is lipophilic.[1][5] Wash the crude solid with Dichloromethane (DCM) .[1][5] The HCl salt of your product is insoluble in DCM, while the O-alkylated impurities are moderately soluble and will be washed away.[2][3][4]

Q3: Can I use free base instead of Hydrochloride? A: You can, but the free base is often less stable and harder to purify.[3]

  • Protocol: To convert, dissolve the HCl salt in minimum water, neutralize with saturated NaHCO₃ to pH 8, and extract with n-Butanol or DCM/IPA (3:1).[1][2][3][4] However, for long-term storage, the HCl salt is recommended due to the basicity of the secondary amine.[2][3][4]

References

  • Takeda Pharmaceutical Co Ltd. (2007).[1][5] Preparation of alogliptin and intermediates. US Patent 8,222,411.[1][5] Link

  • Feng, J., et al. (2007).[3][4][5][6] Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.[2][3][4][6] Journal of Medicinal Chemistry, 50(10), 2297-2300.[1][2][3][4][6] Link[1][2][4]

  • Brown, D. J. (1994).[1][3][5] The Pyrimidines. Wiley-Interscience.[1][5] (General reference for Uracil tautomerism and N1/N3 alkylation chemistry). Link[1][2]

  • National Center for Biotechnology Information. (2024).[1][5] PubChem Compound Summary for CID 11313622, Alogliptin Benzoate (Related Structure).[1][3][4] Link

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Properties of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

Welcome to the technical support center for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Adherence to these guidelines is critical for ensuring the chemical integrity, physical stability, and overall quality of the compound throughout its lifecycle, from initial research to formulation development.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[][2][3] For 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, this means that the solid powder can attract and retain water molecules from the air. This absorbed moisture can lead to a range of undesirable physical and chemical changes.[4][5]

Q2: What are the potential consequences of improper handling of this hygroscopic compound?

A2: Failure to control moisture exposure can have significant negative impacts on 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[2][4][6]

  • Physical Changes: Moisture absorption can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water).[2][5][7] These changes can negatively affect its flow properties, making accurate weighing and dispensing difficult.[3][4]

  • Altered Dissolution and Bioavailability: Changes in the physical state of the API due to moisture uptake can alter its dissolution rate, which may impact its bioavailability.[][4]

  • Manufacturing Challenges: In a manufacturing setting, hygroscopic powders can adhere to equipment, leading to processing difficulties in steps like milling, blending, and tableting.[3][4]

Q3: How can I determine the water content of my sample of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride?

A3: The most accurate and widely used method for determining the water content in pharmaceutical substances is Karl Fischer titration.[8][][10][11] This technique is specific for water and can provide precise measurements.[8][] Another method, though less specific, is "Loss on Drying" (LOD), which measures the total mass lost upon heating and may include other volatile components besides water.[]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

Issue 1: The powder has formed clumps or appears "wet" upon opening the container.
  • Probable Cause: The compound has been exposed to ambient air with high relative humidity (RH), leading to significant moisture absorption. This can happen if the container was not sealed properly or was left open for an extended period.

  • Immediate Action:

    • Immediately move the container to a controlled low-humidity environment, such as a desiccator or a dry box.

    • Do not attempt to use the material in this state for experiments requiring precise measurements, as the water content will lead to inaccurate weighing.

  • Preventative Measures:

    • Storage: Always store 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[3][12] For long-term storage, consider placing the primary container inside a secondary, heat-sealed foil bag with a desiccant pouch.[12]

    • Handling: Minimize the time the container is open to the atmosphere.[7] If possible, handle the compound in a glove box with controlled low humidity.

Issue 2: Inconsistent results in biological assays.
  • Probable Cause: If the hygroscopic nature of the compound is not accounted for, the actual amount of active compound being dispensed will be lower than the weighed amount due to the presence of water. This can lead to variability in assay results.

  • Solution:

    • Determine Water Content: Before preparing stock solutions, determine the water content of the solid compound using Karl Fischer titration.

    • Correct for Water Content: Adjust the mass of the compound used for preparing solutions based on the measured water content to ensure the desired concentration of the active molecule is achieved.

      • Formula for Corrected Mass: Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))

Issue 3: Poor flowability and sticking during powder handling and formulation.
  • Probable Cause: Increased moisture content in the powder enhances its cohesiveness, leading to poor flow and adhesion to surfaces.[2][3]

  • Solutions for Formulation Development:

    • Environmental Control: Perform all powder handling and processing steps in an environment with controlled low relative humidity.[2][4]

    • Co-processing with Excipients: Consider blending 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride with excipients that can deflect moisture away from the active ingredient.[4][13][14]

    • Formulation Strategies: For solid dosage form development, strategies like film coating or encapsulation can act as a barrier to moisture.[4][6][13][14]

Experimental Protocols

Protocol 1: Accurate Weighing of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

This protocol minimizes moisture uptake during the weighing process.

  • Preparation:

    • Place all necessary tools (spatulas, weigh boats, etc.) inside a desiccator for at least 24 hours prior to use.

    • Ensure the analytical balance is in a low-humidity environment or use a glove box with controlled humidity.

  • Procedure:

    • Retrieve the container of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride from the desiccator.

    • Minimize the opening time of the container. Quickly transfer an approximate amount of the compound to a pre-tared weigh boat.

    • Seal the main container tightly and return it to the desiccator immediately.

    • Record the weight of the transferred compound.

    • Proceed immediately to the next step of your experiment (e.g., dissolution) to minimize atmospheric exposure of the weighed sample.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[8]

  • Sample Preparation:

    • Accurately weigh a suitable amount of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (typically 50-100 mg, depending on the expected water content) using the accurate weighing protocol described above.

  • Titration:

    • Introduce the weighed sample into the titration vessel containing the Karl Fischer solvent (e.g., methanol).

    • Allow the sample to dissolve or disperse completely.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[8]

  • Calculation:

    • The instrument's software will typically calculate the percentage of water based on the volume of titrant consumed and the weight of the sample.

    • Formula: % Water = (Volume of KF Reagent (mL) × KF Reagent Factor (mg/mL)) / (Sample Weight (mg)) × 100

Data Summary and Visualization

Table 1: Recommended Environmental Conditions for Handling and Storage

ConditionRelative Humidity (RH)TemperatureRationale
Long-Term Storage < 30% RH2-8°C or as specifiedTo prevent moisture uptake and slow down potential chemical degradation.[15]
Routine Handling/Weighing < 40% RHAmbientTo minimize moisture absorption during experimental procedures.
Manufacturing (e.g., tableting) < 25% RHControlledTo ensure good powder flow and prevent processing issues.[16]

Diagram 1: Decision Workflow for Handling a New Batch

This workflow outlines the steps to take upon receiving a new batch of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

G A Receive New Batch of Compound B Visually Inspect Container and Seal Integrity A->B C Is Seal Intact and No Clumping Observed? B->C D Store in Desiccator under Inert Gas C->D Yes E Quarantine Batch C->E No F Perform Karl Fischer Titration to Quantify Water Content D->F E->F G Is Water Content Within Specification? F->G H Release for Use (Correct for water content in calculations) G->H Yes I Contact Supplier and Investigate Handling History G->I No

Caption: Decision-making process upon receipt of the compound.

Diagram 2: Mitigation Strategies for Hygroscopicity

This diagram illustrates the main strategies to manage the hygroscopic nature of the compound during drug development.

G cluster_B cluster_C cluster_D A Hygroscopicity of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl B Handling & Storage A->B C Analytical Control A->C D Formulation Strategies A->D B1 Low Humidity Environment (Glovebox/Dry Room) B->B1 B2 Desiccator Storage B->B2 B3 Moisture-Barrier Packaging (Foil Pouches) B->B3 C1 Karl Fischer Titration for Water Content C->C1 C2 Weight Correction for Assays C->C2 D1 Film Coating D->D1 D2 Encapsulation D->D2 D3 Co-processing with Hydrophobic Excipients D->D3 D4 Crystal Engineering (Co-crystals) D->D4

Caption: Key strategies to manage hygroscopicity issues.

References

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1186. [Link]

  • Ask this paper | Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • ACG. (n.d.). IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4153. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1421. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Al-Ghorbani, M., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(3), 101349. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Troubleshooting

Purification challenges in the synthesis of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl

Introduction: The Deceptive Simplicity The synthesis of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl (often referred to as 1-(4-piperidinyl)uracil) is a cornerstone workflow in the development of DPP-4 inhibitors (e.g., Trel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity

The synthesis of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl (often referred to as 1-(4-piperidinyl)uracil) is a cornerstone workflow in the development of DPP-4 inhibitors (e.g., Trelagliptin analogs) and GPCR ligands.[1] While the structure appears simple, the purification presents a "perfect storm" of challenges:

  • Regioselectivity: The uracil ring has two nucleophilic nitrogens (N1 and N3), leading to difficult-to-separate isomers.[1]

  • Extreme Polarity: Upon deprotection, the piperidine HCl salt becomes highly water-soluble, rendering standard aqueous workups (extraction) ineffective.[1]

  • Physical State: The salt frequently "oils out" or forms hygroscopic amorphous gums rather than crystalline solids.[1]

This guide moves beyond standard textbook protocols, offering field-proven strategies to isolate high-purity material.

Module 1: The Regioselectivity Crisis (Upstream Control)

The Core Problem: If you synthesize this molecule via the alkylation of uracil with a 4-substituted piperidine (e.g., N-Boc-4-bromopiperidine or mesylate), you will inevitably generate a mixture of N1-alkylated (desired) and N3-alkylated (byproduct) isomers.[1]

Critical Directive: Do NOT attempt to separate these isomers at the final HCl salt stage. The polarity of the salt makes silica chromatography impossible and preparative HPLC expensive.[1] You must purify the intermediate (N-Boc protected) stage.[1]

Troubleshooting the Isomer Separation (Boc-Intermediate)
Scenario Observation Root Cause Corrective Action
TLC Analysis Two spots with very similar Rf values (e.g.,

).
N1 and N3 isomers have similar polarities.[1]Change Mobile Phase: Switch from MeOH/DCM to Acetone/Hexane or EtOAc/Toluene . The dipole interactions often resolve the isomers better in non-chlorinated solvents.[1]
Reaction Outcome High N3 (unwanted) ratio (>30%).[1]Use of non-selective base (e.g., NaH) or unmasked uracil.[1]Switch to Bis-silylation: Use BSA (N,O-bis(trimethylsilyl)acetamide) to generate the bis-TMS uracil in situ.[1] This sterically blocks N3, favoring N1 alkylation significantly [1].[1]
Purification Co-elution on Flash Column.Overloading or poor solvent choice.[1]Recrystallization: The N-Boc intermediate often crystallizes from Ethanol/Water (1:1) or Isopropyl Acetate .[1] Test this before column chromatography.

Module 2: The Deprotection Precipice (Handling the Salt)

Once the Boc-intermediate is pure, the removal of the protecting group (usually using 4N HCl in Dioxane or MeOH) creates the final salt.[1] This is where most researchers fail, resulting in a sticky, hygroscopic gum.[1]

Workflow Visualization: The "Anti-Gumming" Protocol

DeprotectionWorkflow Start Pure Boc-Intermediate Reaction Deprotection (HCl/Dioxane or HCl/MeOH) Start->Reaction Check Evaporation Outcome? Reaction->Check Solid White Precipitate Check->Solid Ideal Gum Sticky Oil/Gum Check->Gum Common Action1 Filter under N2 Wash with Et2O Solid->Action1 Action2 Solvent Switch Trituration (See Table 1) Gum->Action2 Final High Purity HCl Salt Action1->Final Action3 Digestion/Slurry (Reflux in MeCN) Action2->Action3 If still amorphous Action3->Final

Figure 1: Decision tree for handling the physical state of the deprotected HCl salt.

Protocol: Trituration of the "Oiled Out" Product

If your product traps solvent and refuses to solidify:

  • Evaporation: Remove the deprotection solvent (Dioxane/MeOH) completely.[1] You will likely have a foam.[1]

  • Dissolution: Re-dissolve the foam in a minimum amount of Methanol (just enough to make it flow).

  • Precipitation (The Drop-wise Method): Add this methanol solution drop-wise into a vigorously stirring beaker of Diisopropyl Ether (IPE) or MTBE (ratio 1:10).

    • Why? Adding the "good" solvent to the "bad" solvent ensures the concentration of the product is always low relative to the anti-solvent, promoting powder formation over oiling.[1]

  • Aging: Let the slurry stir for 2–4 hours. Do not filter immediately; the crystal lattice needs time to reject trapped solvent.[1]

Table 1: Solvent Selection for Salt Crystallization
Solvent SystemSuitabilityNotes
MeOH / Et2O HighClassic system.[1] Fast precipitation, but Et2O is highly flammable.[1] Good for small scale (<5g).[1]
EtOH / IPE ExcellentRecommended. Slower crystallization yields purer solids.[1] IPE (Diisopropyl ether) is less volatile than Et2O.[1]
Acetonitrile (Hot) ModerateSome piperidine HCl salts can be recrystallized by boiling in MeCN and cooling.[1] Removes colored impurities well.[1]
Acetone PoorAvoid.[1] Many amine salts are hygroscopic in acetone or form solvates.[1]

Module 3: Polishing & Scavenging

FAQ: Common Purification Questions

Q: My product is highly colored (yellow/brown) after deprotection. How do I clean it?

  • A: The color often comes from oxidation of the amine or trace iodine/bromine if alkylation was used.[1]

    • Solution: Dissolve the crude HCl salt in water.[1] Treat with Activated Charcoal (5% w/w) at 50°C for 30 minutes. Filter through Celite.[1] Lyophilize (freeze-dry) the filtrate. Note: Do not use silica gel; the product will stick irreversibly.[1]

Q: I have trapped inorganic salts (NaCl/KCl) because I tried to neutralize and extract. What now?

  • A: You cannot extract this molecule from water into DCM.[1] It is too polar.

    • Solution: Use Desalting Resins (e.g., Sephadex G-10 or HP-20).[1] Load the aqueous mixture onto the resin.[1] Elute salts with water, then elute the product with 10-50% MeOH/Water.[1] Alternatively, convert the salt to the free base using a strong anion exchange resin (OH- form) in methanol, filter, and re-acidify with anhydrous HCl.[1]

Q: The NMR shows a split peak for the piperidine protons.[1] Is it impure?

  • A: Not necessarily. Piperidine rings can exhibit rotamers or chair-boat conformers, especially if bulky groups are attached or if the sample is in a viscous solvent like DMSO-d6.[1] Run the NMR at high temperature (50°C) to see if the peaks coalesce [2].

References

  • Regioselective Alkylation of Uracil

    • Source: Walczak, K., et al. "Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils."[1][2] Scilit.

    • Context: Discusses the use of silylated uracils to favor N1 alkylation and block N3.[1]

    • [1]

  • Purification of Hydrophilic Amine Salts

    • Source: "An efficient sequence for the preparation of small secondary amine hydrochloride salts."[1][3] Bioorg.[1][3] Med. Chem. Lett. (2004).[1][3][4]

    • Context: Validates the "precipitation without chromatography" approach for Boc-deprotected amines.
  • Solubility & Handling of Piperidine Derivatives

    • Source: BenchChem Technical Guide.[1] "Solubility Profile of Piperidine Derivatives."

    • Context: Provides solubility data confirming the necessity of polar protic solvents for dissolution and non-polar ethers for precipit
  • Synthesis of Piperidinyl-Uracil Intermediates (Patent)

    • Source: CN106432232A.[1] "Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one."

    • Context: Describes the industrial handling of 4-piperidone and 4-aminopiperidine intermedi

Sources

Optimization

Controlling pH during the reaction of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

Technical Support Center: pH Control Strategies for 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Executive Summary: The Amphoteric Challenge Subject: 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (CAS: 1235220...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: pH Control Strategies for 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride

Executive Summary: The Amphoteric Challenge

Subject: 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (CAS: 1235220-00-0 / Related Alogliptin Intermediate)

As a Senior Application Scientist, I often see this reaction fail not due to reagent quality, but due to a misunderstanding of the molecule's amphoteric nature . You are dealing with a "Push-Pull" system:

  • The Piperidine (Base): The secondary amine (

    
    ) must be deprotonated to act as a nucleophile.
    
  • The Uracil (Acid): The imide-like

    
     proton (
    
    
    
    ) is acidic.

The Critical Failure Mode: If you raise the pH too high (


) to "ensure" the amine is free, you deprotonate the uracil ring. This creates a competing nucleophile (leading to regioselectivity issues) and drastically alters solubility, often causing the reaction mixture to seize into a solid block.

Core Protocol: The "Goldilocks" pH Strategy

The target window for N-alkylation (e.g., synthesis of Alogliptin) is pH 8.5 – 10.0 .

Phase A: Salt Break & Solvent Selection

The starting material is a hydrochloride salt. It is stable but non-reactive.

ParameterRecommendationScientific Rationale
Solvent System DMF or DMSO (with optional MeOH co-solvent)The free base has poor water solubility. Polar aprotic solvents solvate the amine nucleophile, increasing reaction rate (

).
Base Selection

or

Avoid strong bases (

,

).[1] Carbonates provide a buffered alkaline environment that neutralizes the HCl without rapidly deprotonating the uracil.
Temperature 25°C – 60°C Higher temperatures increase solubility but risk racemization if chiral centers are present nearby (though this specific intermediate is achiral at the attachment point).
Phase B: Real-Time pH Monitoring (Non-Aqueous)

Warning: Standard glass electrodes drift significantly in DMF/DMSO.

Protocol:

  • Extract a

    
     aliquot of the reaction mixture.
    
  • Dilute into

    
     of deionized water (1:10 dilution).
    
  • Measure the pH of the aqueous emulsion.

  • Target: The aqueous surrogate pH should read between 9.0 and 10.5 .

Troubleshooting Guide (Q&A Format)

Scenario 1: The "Brick" Formation

Q: I added the base to the reaction slurry, and within 10 minutes, the mixture turned into a thick, un-stirrable solid. What happened?

A: You likely triggered Isoelectric Precipitation or Salt Saturation .

  • The Cause: If you used a strong base (like

    
    ) or added base too quickly, you may have deprotonated the uracil moiety, creating a di-salt species that is insoluble in the organic solvent. Alternatively, the rapid generation of inorganic salt (
    
    
    
    /
    
    
    ) saturated the solvent.
  • The Fix:

    • Add a co-solvent (Water or Methanol) dropwise until fluidity returns.

    • Switch to a weaker base (

      
      ) or an organic base (DIPEA) which forms soluble organic salts.
      
Scenario 2: Low Conversion / Stalled Reaction

Q: TLC shows the starting material spot is still strong after 24 hours. I added 1.5 equivalents of base. Why isn't it reacting?

A: The Effective pH is likely too low.

  • The Cause: The HCl attached to the piperidine is stoichiometric. If you added 1.5 eq of a weak base (like

    
    ), much of it was consumed just neutralizing the acid. The remaining equilibrium might leave the piperidine largely protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • The Fix:

    • Ensure you are using at least 2.5 to 3.0 equivalents of base relative to the hydrochloride salt.

    • 1.0 eq to neutralize the HCl.

    • 1.0 eq to scavenge the acid produced during the alkylation.

    • 0.5+ eq to drive the equilibrium.

Scenario 3: Impurity Formation (Regioselectivity)

Q: I see a new impurity spot (


) with the same mass as the product but different 

.

A: You have O-alkylation or N3-alkylation of the uracil ring.

  • The Cause: The pH was too high (

    
    ). At this pH, the uracil ring deprotonates to form an enolate-like anion. This anion is an ambident nucleophile and will compete with the piperidine nitrogen for the alkyl halide.
    
  • The Fix: Lower the basicity. If using

    
    , switch to 
    
    
    
    or reduce the reaction temperature.

Visual Workflow: Decision Logic for pH Control

The following diagram illustrates the decision process for maintaining the critical pH window during the reaction.

pH_Control_Logic Start Start: 1-Piperidin-4-ylpyrimidine HCl Salt + Solvent Check_pH Check Apparent pH (1:10 Water Dilution) Start->Check_pH Decision Is pH in Target Zone (8.5 - 10.0)? Check_pH->Decision Low_pH pH < 8.5 (Amine Protonated) Decision->Low_pH No High_pH pH > 10.5 (Uracil Deprotonated) Decision->High_pH No Proceed Proceed with Electrophile Addition Decision->Proceed Yes Action_Low Add Base: K2CO3 (Solid) or DIPEA (Liquid) Low_pH->Action_Low Action_High Add Buffer/Acid: Acetic Acid or Dilute HCl in MeOH High_pH->Action_High Action_Low->Check_pH Re-check Action_High->Check_pH Re-check Monitor Monitor Reaction (HPLC/TLC) Proceed->Monitor

Caption: Logic flow for maintaining chemoselectivity. Note the iterative loop for pH adjustment to prevent side reactions.

Quantitative Reference Data

Species

(Approx)
Dominant Form at pH 7.0Dominant Form at pH 10.0Dominant Form at pH 12.0
Piperidine Nitrogen

Cationic (

)
Mixed (

)
Neutral (

)
Uracil Nitrogen (

)

Neutral (

)
Mixed (

)
Anionic (

)
Reaction Sweet Spot pH 9.5 - 10.0 Reactivity: ModerateSelectivity: HighReactivity: HighSelectivity: ModerateReactivity: HighSelectivity: Low (Side Products)

References

  • Takeda Pharmaceutical Company Limited. (2005). Process for the Preparation of Alogliptin. European Patent EP1586571. Retrieved from .

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine and nucleophilic substitution).
  • Mettler Toledo. (2024). pH Measurement in Non-aqueous Samples. Retrieved from .

  • Kodimuthali, A., et al. (2010).[2] Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin. Beilstein Journal of Organic Chemistry. Retrieved from .

Sources

Troubleshooting

Resolving filtration issues with 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride precipitates

Technical Support Center: Solid-State Chemistry & Separation Division Ticket ID: #FILT-UR-PIP-004 Subject: Optimization of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Filtration Status: Open / High Priority Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Chemistry & Separation Division Ticket ID: #FILT-UR-PIP-004 Subject: Optimization of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride Filtration Status: Open / High Priority

Executive Summary

You are encountering filtration difficulties with 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride . This molecule presents a "perfect storm" for separation issues: it combines a hygroscopic piperidinium cation (prone to gelation) with a uracil moiety (prone to forming high-aspect-ratio needles or ribbons via hydrogen bonding).

The precipitate likely manifests as either a thixotropic gel (trapping solvent) or an ultra-fine "mud" that blinds filter pores immediately. This guide moves beyond standard filtration advice to address the specific crystal engineering required for this heterocycle.

Part 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify the specific failure mode using the logic tree below. This determines whether you have a nucleation problem or a solvation problem.

FiltrationDiagnosis Start Observation during Filtration Gel Sticky/Gummy Cake (Thixotropic) Start->Gel Rubber-like Fines Slow Filtration (Filter Blinding) Start->Fines Cloudy fluid Clear Low Yield / No Precipitate Start->Clear Transparent CauseGel Solvent Entrapment / Hygroscopic Collapse Gel->CauseGel CauseFines Rapid Nucleation / Needle Morphology Fines->CauseFines CauseSol High Solubility in Polar Solvents Clear->CauseSol SolGel Action: Switch to Anti-Solvent Dosing CauseGel->SolGel SolFines Action: Temperature Cycling (Ripening) CauseFines->SolFines SolClear Action: Azeotropic Drying / Salt Switch CauseSol->SolClear

Figure 1: Diagnostic logic flow for identifying the physicochemical root cause of filtration failure.

Part 2: The "Sticky Cake" Issue (Solvation & Hygroscopicity)

The Science: Piperidine HCl salts are notoriously hygroscopic. If you are using Diethyl Ether or Dioxane to precipitate the salt, the product often traps the solvent, forming a "gum" rather than a crystal. This is due to the formation of amorphous solvates.

The Solution: Displacement Crystallization Do not simply "crash out" the solid. You must displace the solvation shell.

Protocol:

  • Dissolution: Dissolve the crude gum in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) at 50°C.

  • The "Hot" Addition: While maintaining 50°C, add Isopropyl Acetate (IPAc) or Acetonitrile (MeCN) dropwise until the solution turns slightly turbid.

    • Why IPAc? It is less polar than alcohols but prevents the "oiling out" often seen with ether/hexanes.

  • Seeding: Add a small amount of pure seed crystal (if available) or scratch the glass.

  • Cooling: Cool to room temperature over 2 hours, then cool to 0°C.

    • Result: This promotes the formation of granular blocks rather than sticky amorphous gums.

Part 3: The "Clogging Fines" Issue (Needle Morphology)

The Science: The uracil moiety (pyrimidine-2,4-dione) contains strong hydrogen bond donors/acceptors. In rapid precipitation (e.g., adding HCl gas to a free base solution), this molecule self-assembles into long, microscopic needles (aspect ratio > 20:1). These needles weave a mat that blocks filter pores.

The Solution: Ostwald Ripening (Temperature Cycling) You must sacrifice small crystals to grow larger, filterable ones.

Protocol:

  • Initial Precipitation: Perform your standard acidification to generate the precipitate.

  • The Heat Cycle: Do not filter yet. Heat the suspension back up to near-reflux (e.g., 70°C in IPA/Water) until ~80% of the solid redissolves.

  • The Cool Cycle: Cool slowly to 40°C.

  • Repeat: Heat back to 60°C, then cool to 20°C.

    • Mechanism:[1][2][3][4] Small "fines" have higher surface energy and dissolve first. Upon re-cooling, the dissolved material deposits onto the larger, surviving crystals, reducing the aspect ratio (making them thicker and less needle-like).

Quantitative Comparison of Solvents:

Solvent SystemFiltration SpeedCrystal HabitRisk Factor
Dioxane / HCl Very SlowAmorphous / GumHigh (Solvent trapping)
Ethanol / Ether SlowFine NeedlesModerate (Filter blinding)
IPA / Water (9:1) Fast Prisms / Blocks Low (Best for Scale-up)
Acetonitrile ModerateAggregatesModerate (Static charge)

Part 4: Hardware & Filtration Setup

Even with improved crystallization, the wrong hardware will fail.

Q: What filter media should I use? A: Avoid cellulose (paper). Piperidine HCl can degrade low-quality paper, and the fibers swell.

  • Recommendation: Use Polypropylene (PP) or PTFE membranes with a pore size of 10–20 µm (coarse) initially. If the filtrate is cloudy, recirculate it.

  • Why: A "depth filter" (thick pad) is better than a "membrane filter" (thin screen) for needle-shaped crystals because it prevents immediate surface blinding.

Q: Vacuum vs. Pressure? A: Pressure Filtration (Positive Nitrogen Pressure) is superior to vacuum.

  • Reasoning: Vacuum causes solvent evaporation at the filter interface, cooling the filtrate and causing rapid "secondary nucleation" (more fines) right at the pore, plugging it instantly. Pressure filtration avoids this evaporative cooling.

Part 5: Validated Workflow Visualization

The following workflow integrates the Ostwald Ripening and Solvent Selection strategies into a single robust process.

OptimizationWorkflow Input Crude Mixture (Boc-Deprotected) Solvent Solvent Swap: IPA + 5% H2O Input->Solvent Heat Heat to 75°C (Dissolve Fines) Solvent->Heat Cool1 Slow Cool to 45°C Heat->Cool1 Nucleation Heat2 Re-heat to 60°C (Ripening) Cool1->Heat2 Growth Phase Cool2 Final Cool to 0°C Heat2->Cool2 Yield Max Filter Pressure Filter (PTFE Media) Cool2->Filter

Figure 2: Optimized "Ripening" workflow to transform unfilterable fines into filterable crystalline blocks.

References

  • Alogliptin Synthesis & Intermediates

    • Context: The 1-piperidin-4-yluracil scaffold is a key intermediate in the synthesis of DPP-4 inhibitors like Alogliptin.
    • Source: Kawaguchi, T., et al. (2011). "Process for the Preparation of Alogliptin.
    • Relevance: Describes the deprotection of piperidine rings and handling of resulting hydrochloride salts using alcohol/w
  • Crystallization of Piperidine Salts

    • Context: Handling hygroscopic amine salts and preventing oiling out.
    • Source: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
    • Relevance: Chapter 10 details methods for "Oiling Out" and polymorph control in amine hydrochloride salts.
  • Ostwald Ripening Mechanism

    • Context: Theoretical basis for the temper
    • Source: Myerson, A. S. (2002).
    • Relevance: Provides the kinetic equations justifying the "Heat-Cool-Heat" cycle to increase mean particle size.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride and a Comparison with Orthogonal Analytical Techniques

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, a heterocyclic scaffold of interest in medicinal chemistry. The structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, a heterocyclic scaffold of interest in medicinal chemistry. The structural complexity, arising from the fusion of a saturated piperidine ring and an unsaturated pyrimidine-2,4-dione (uracil) moiety, presents a compelling case for detailed spectroscopic elucidation. Piperidine and its derivatives are foundational components in the pharmaceutical industry, present in numerous approved drugs.[1][2] Similarly, the pyrimidine-2,4-dione core is a cornerstone of nucleoside analogs and other therapeutic agents.

Our objective is to move beyond a mere peak listing. We will dissect the ¹H NMR spectrum, explaining the causal relationships between the molecule's three-dimensional structure and the resulting spectral data. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, providing a holistic framework for the unambiguous structural verification required in drug discovery and development.

Section 1: Molecular Structure and Predicted Spectral Landscape

A robust analysis begins with a clear understanding of the target molecule's structure and the electronic environment of each proton. The hydrochloride salt form dictates that the piperidine nitrogen is protonated, significantly influencing the chemical shifts of adjacent protons.

Caption: Figure 1: Labeled structure for NMR assignment.

Based on established principles and reference data for piperidine and uracil systems, we can anticipate the following ¹H NMR characteristics:

  • Pyrimidine Protons (He, Hf, Hg): The olefinic protons Hf (on C6) and He (on C5) will reside in the downfield region, appearing as a pair of doublets due to their vicinal coupling.[3][4] The amide proton Hg (on N3) is expected to be a broad singlet at a very low field, typically >10 ppm in DMSO-d₆, due to its acidic nature and hydrogen bonding potential.[4]

  • Piperidinium Protons (Ha, Hb, Hc, Hd):

    • The two protons on the charged nitrogen (Ha) will likely appear as a very broad signal, the position of which is highly dependent on solvent, concentration, and temperature.

    • Protons Hb and Hb', being alpha to the electron-withdrawing ammonium center, will be significantly deshielded and shifted downfield into the 3.0-3.5 ppm range.[5][6]

    • The methine proton Hd at the point of substitution (C4) is attached to the electronegative pyrimidine nitrogen, causing a downfield shift relative to a simple piperidine.

    • Protons Hc and Hc' are the most shielded and will appear in the higher-field aliphatic region, likely as complex, overlapping multiplets.[7]

Section 2: In-Depth ¹H NMR Spectrum Analysis

A definitive analysis requires a high-resolution spectrum, typically acquired at 400 MHz or higher, using a polar aprotic solvent like DMSO-d₆ to ensure solubility and preserve the exchangeable N-H protons.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the N-H protons, which would otherwise exchange with deuterium in solvents like D₂O.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at a standard temperature of 298 K.

  • Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Signal Assignment

The following table summarizes the anticipated ¹H NMR data. The chemical shifts (δ) are predicted based on literature values for similar structural motifs.[3][4][5][7]

Signal Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Hg~11.2Broad Singlet1H-Pyrimidine N3 -H
Ha~9.0Very Broad Singlet2H-Piperidinium NH₂
Hf~7.6Doublet1HJfe ≈ 7.5 HzPyrimidine C6 -H
He~5.6Doublet1HJef ≈ 7.5 HzPyrimidine C5 -H
Hd~4.5Multiplet (tt or br m)1H-Piperidine C4 -H (methine)
Hb, Hb'~3.3 (axial/eq)Multiplet4H-Piperidine C2 -H₂, C6 -H₂
Hc, Hc'~2.1 (axial/eq)Multiplet4H-Piperidine C3 -H₂, C5 -H₂

Causality Behind the Observations:

  • The Uracil "Fingerprint" (Hf & He): The signals at ~7.6 and ~5.6 ppm are characteristic of the uracil ring. Hf is further downfield due to the anisotropic effect of the adjacent C=O group and its position alpha to a nitrogen atom. Their mutual coupling with a J value of ~7.5 Hz confirms their vicinal relationship.[4]

  • The Deshielded Piperidine Protons (Hb, Hd): The protonation of the piperidine nitrogen creates a powerful electron-withdrawing ammonium group. This inductive effect is most strongly felt by the alpha-protons (Hb, Hb'), shifting them significantly downfield to ~3.3 ppm. The methine proton (Hd) is deshielded by both the adjacent ammonium nitrogen and its direct attachment to the pyrimidine N1 atom, placing it in the isolated ~4.5 ppm region.

  • Signal Broadening (Hg & Ha): The broadness of the N-H signals is a classic phenomenon. It is caused by a combination of factors: intermediate-rate chemical exchange with trace water in the solvent and quadrupolar broadening from the ¹⁴N nucleus.[7] The piperidinium NH₂⁺ signal is often broader than the amide NH due to more rapid exchange dynamics.

  • Complex Multiplets (Hb, Hc): The piperidine ring exists in a chair conformation. This leads to chemically distinct axial and equatorial protons at the C2/C6 and C3/C5 positions. These protons exhibit both geminal (coupling to the proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions, resulting in complex, overlapping multiplets that can be challenging to resolve without 2D NMR techniques.[7]

Caption: Figure 2: Expected correlations in a COSY spectrum.

Section 3: Comparison with Orthogonal Analytical Techniques

Figure 3: Workflow for Structural Elucidation cluster_primary Primary Analysis cluster_confirmation Confirmatory & Complementary Analysis H_NMR ¹H NMR (Proton Framework, Connectivity) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR MS Mass Spectrometry (Molecular Weight, Formula) H_NMR->MS FTIR FTIR (Functional Groups) H_NMR->FTIR Confirmed_Structure Confirmed Structure C_NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure Proposed_Structure Proposed Structure Proposed_Structure->H_NMR

Caption: Figure 3: Integrated analytical workflow.

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
¹H NMR Proton environment, count, connectivity (J-coupling), stereochemistry.Provides the most detailed map of the molecule's hydrogen framework. Essential for isomer differentiation.Can have overlapping signals in complex regions.[7] Quantitative accuracy can be affected by relaxation times.
¹³C NMR Number of unique carbons, chemical environment (sp³, sp², C=O).Directly probes the carbon backbone. Excellent for confirming the presence of all expected carbons.Insensitive (requires more sample or time). Does not typically show C-C coupling, providing less connectivity data than ¹H NMR.[8]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive. Provides definitive molecular formula, confirming that the correct atoms are present. Fragmentation can support the proposed structure.Provides little to no information on connectivity or isomerism. Cannot distinguish between isomers with the same formula.
FTIR Spectroscopy Presence of specific functional groups (N-H, C=O, C=N, C-N).Fast, simple, and requires minimal sample. Excellent for confirming the presence of key functional groups.[9][10]Provides no information on the overall connectivity or carbon skeleton. Many compounds can have similar FTIR spectra.

Synergistic Value:

  • NMR and MS: This is the most powerful combination. MS confirms the molecular formula (e.g., C₉H₁₃N₃O₂·HCl), while ¹H and ¹³C NMR arrange those atoms into the correct structure.

  • ¹H and ¹³C NMR: Together, they provide a complete picture of the C-H framework. Techniques like HSQC directly correlate each proton with its attached carbon, providing undeniable assignments.

  • FTIR as a Screening Tool: FTIR can quickly confirm a synthetic step was successful (e.g., the appearance of a C=O band) before committing to a lengthy NMR experiment. For instance, the characteristic C=O stretches for the pyrimidine-2,4-dione ring would be expected around 1650-1720 cm⁻¹.[9]

Conclusion

The ¹H NMR spectrum of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is rich with information, offering a detailed view of the molecule's structure. A thorough analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the confident assignment of every proton. The downfield doublets characteristic of the uracil ring, combined with the deshielded signals of the protonated piperidine moiety, create a unique spectral fingerprint.

However, for the rigorous standards of drug development and scientific publication, a ¹H NMR spectrum alone is insufficient. Unambiguous structural characterization is achieved through a multi-faceted, orthogonal approach. The combination of high-resolution mass spectrometry to confirm the elemental composition, ¹³C NMR to validate the carbon skeleton, and ¹H NMR to piece together the final connectivity represents the gold standard. This integrated analytical strategy ensures the highest degree of scientific integrity and provides the trustworthy, self-validating data required by researchers and regulatory bodies.

References

  • ResearchGate. (n.d.). Chemical shifts of C 6 -H, OH and NH protons in uracil compounds 5a-e. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (2005). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 827(1), 1-13. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Bioinorganic Chemistry and Applications, 2014, 802578. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Retrieved from [Link]

  • Delort, A. M., Neumann, J. M., Molko, D., Hervé, M., Téoule, R., & Tran Dinh, S. (1985). Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz. Nucleic Acids Research, 13(2), 347–357. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Facile Green Synthesis of 1, 3-Disubstituted-(1h,3h)-6-Methylpyrimidine-2,4-Diones through Chapman Rearrangement of 2, 4-Diary. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • Gmelin, R., & Kjaer, A. (1970). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Phytochemistry, 9(3), 601-603. Retrieved from [Link]

  • Chen, B. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 656-668. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10135-10156. Retrieved from [Link]

  • AWS. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4989. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

  • Devarajan, S., et al. (2016). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Saudi Chemical Society, 20(1), S486-S493. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3S)-piperidin-3-yl]pyrimidine-2,4-dione. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. Retrieved from [Link]

Sources

Comparative

FTIR characteristic peaks of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride: A Comparative Analysis This guide provides a detailed analysis of the expected Fourier-Transf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride: A Comparative Analysis

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) characteristic absorption peaks for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative framework, grounding the spectral interpretation in the vibrational characteristics of the molecule's constituent parts: the pyrimidine-2,4-dione (uracil) core, the piperidine substituent, and the hydrochloride salt form. This approach provides a deeper understanding of how molecular structure dictates the infrared spectrum.

Introduction: The Structural Rationale

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is a heterocyclic compound of interest in medicinal chemistry. Its structure combines a uracil-like ring system, known for its role in nucleic acids, with a saturated piperidine ring. The hydrochloride salt form is common for enhancing the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. It probes the vibrational modes of chemical bonds, providing a unique "fingerprint" that can confirm identity, purity, and structural features.[1][2] Understanding the FTIR spectrum of this molecule requires dissecting it into its primary functional components, as the final spectrum is a superposition of their individual vibrational modes, modulated by their electronic and steric interactions.

Below is a diagram illustrating the key structural components whose vibrational modes are central to interpreting the FTIR spectrum.

cluster_0 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride cluster_1 Key Functional Moieties mol A Pyrimidine-2,4-dione (Uracil) Core B Dione C=O Groups C Piperidine Ring (as Hydrochloride Salt) D Secondary Amine Salt (R₂NH₂⁺)

Caption: Key structural components of the target molecule.

Predicted FTIR Absorption Bands and Comparative Analysis

The FTIR spectrum of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride can be predicted by analyzing the vibrational modes of its core structures. The presence of the hydrochloride salt is particularly influential, as the protonation of the piperidine nitrogen dramatically alters the N-H vibrational region.[3]

The following table summarizes the expected characteristic peaks, their assignments, and a comparison with the parent structures (uracil and piperidine) to rationalize the interpretation.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComparative Rationale and Insights
~3200 - 2700Broad, StrongN-H⁺ Stretching (Secondary Amine Salt) This very broad and intense envelope is the most telling feature of the hydrochloride salt.[3] It arises from the stretching of the protonated piperidine nitrogen (R₂NH₂⁺). It will obscure the sharper aliphatic C-H stretches that typically appear in the 3000-2850 cm⁻¹ region. In the free base form, this would be replaced by a much weaker N-H stretch (if present) or be absent.
~3150 - 3050Medium, SharpN-H Stretching (Pyrimidine Ring) These peaks are characteristic of the N-H groups within the pyrimidine-dione ring, similar to those seen in uracil.[4][5] They may appear as shoulders on the broad N-H⁺ envelope.
~2950 - 2850Medium (often obscured)C-H Stretching (Aliphatic) Asymmetric and symmetric stretching of the CH₂ groups in the piperidine ring. These peaks are typically sharp but will likely be superimposed on the broad N-H⁺ stretching band from the amine salt.[6]
~1720 & ~1660Strong, SharpC=O Stretching (Asymmetric & Symmetric) These are two distinct, strong absorptions corresponding to the two carbonyl groups (C4=O and C2=O) of the pyrimidine-dione ring. Their exact positions are sensitive to hydrogen bonding.[2][4] 5-Fluorouracil, a similar structure, shows C=O stretches at 1720 cm⁻¹ and 1660 cm⁻¹.[5]
~1620 - 1580MediumN-H⁺ Bending (Secondary Amine Salt) The asymmetric bending of the R₂NH₂⁺ group gives rise to a peak in this region.[3] This is a direct consequence of the protonation and would be absent in the free base.
~1580 - 1500MediumC=C and C=N Ring Stretching Vibrations from the double bonds within the pyrimidine ring appear in this region.[2][7]
~1450MediumCH₂ Scissoring (Piperidine) Bending vibration of the methylene groups in the piperidine ring.
~1350 - 1200MediumC-N Stretching Stretching vibrations of the C-N bonds in both the pyrimidine and piperidine rings contribute to bands in this region.[4]

Comparative Spectra: Highlighting Key Differences

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with its non-salt alternative and its fundamental building blocks.

  • vs. 1-Piperidin-4-ylpyrimidine-2,4-dione (Free Base): The most dramatic difference would be in the 3200-2500 cm⁻¹ region. The hydrochloride salt exhibits a prominent, broad N-H⁺ stretching band, while the free base would show a much weaker, sharper secondary amine N-H stretch (if deprotonated at the piperidine nitrogen) or no peak in this region if the piperidine nitrogen is tertiary. Additionally, the N-H⁺ bending peak around 1600 cm⁻¹ in the salt would be absent in the free base.[3]

  • vs. Uracil: The spectrum of uracil would show the characteristic pyrimidine-dione peaks, including the two C=O stretches (~1715 and ~1660 cm⁻¹) and the ring N-H stretches.[5][8] However, it would lack the aliphatic C-H stretching and bending modes from the piperidine ring and, most importantly, the features associated with the amine hydrochloride salt.

  • vs. Piperidine Hydrochloride: This simple salt would show the strong, broad N-H⁺ stretching envelope and N-H⁺ bending peaks, as well as the aliphatic C-H vibrations.[9] It would, however, completely lack the strong dione C=O absorptions and the C=C/C=N ring vibrations characteristic of the pyrimidine-dione system.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum of a solid powder sample, such as 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and ease of use.

Objective: To obtain a clean, reproducible, and interpretable FTIR spectrum of the solid sample.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride sample (fine powder)

  • Spatula

  • Isopropanol (spectroscopic grade)

  • Lint-free wipes (e.g., Kimwipes)

A Step 1: System Preparation B Step 2: Background Collection A->B Clean ATR crystal C Step 3: Sample Application B->C Ensures sample-only data D Step 4: Sample Spectrum Collection C->D Apply pressure for good contact E Step 5: Data Analysis & Validation D->E Process spectrum (e.g., baseline correction) F Step 6: Cleaning E->F Compare with reference/prediction

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Methodology:

  • System Preparation & Cleaning (Causality: Eliminate Contamination):

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface. Moisten a lint-free wipe with isopropanol and gently wipe the crystal. Perform a final wipe with a dry, clean wipe to remove any solvent residue.

    • Rationale: Any residue on the crystal from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate data. Isopropanol is a good general-purpose solvent that evaporates quickly.

  • Background Spectrum Collection (Causality: Isolate Sample Signal):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

    • Rationale: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorbance information from the sample itself.

  • Sample Application (Causality: Ensure High-Quality Signal):

    • Place a small amount of the powdered 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride onto the center of the ATR crystal using a clean spatula. Only enough to completely cover the crystal surface is needed.

    • Engage the ATR pressure clamp and apply consistent pressure to the sample. The pressure forces the sample into intimate contact with the crystal.

    • Rationale: The ATR effect relies on the evanescent wave penetrating a short distance into the sample. Poor contact results in a weak, low-quality spectrum. Consistent pressure ensures reproducibility.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The live spectrum should show strong, well-defined peaks.

  • Data Processing and Validation:

    • The resulting spectrum should be automatically ratioed against the background.

    • Perform an ATR correction (if the software allows) to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.

    • Apply a baseline correction if necessary to remove any broad, rolling features.

    • Validation: The spectrum is considered valid if the major peaks are not "flat-topped" (indicating a detector overload, requiring less sample) and the signal-to-noise ratio is high. The peak positions should be consistent across multiple measurements of the same sample.

  • Cleaning:

    • Release the pressure clamp and carefully remove the bulk of the powder with a dry wipe.

    • Clean the crystal as described in Step 1 to prepare for the next sample.

Conclusion

The FTIR spectrum of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is rich with structural information. A systematic, comparative approach is key to its accurate interpretation. The most definitive spectral features are the strong, broad N-H⁺ stretching envelope between 3200-2700 cm⁻¹, characteristic of the secondary amine salt, and the pair of intense C=O stretching bands between 1720-1660 cm⁻¹, indicative of the pyrimidine-dione core. By contrasting the expected spectrum with those of its constituent parts, researchers can confidently verify the molecule's identity and key functional groups, making FTIR an essential tool in the workflow of drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link][2][4]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vertex AI Search. [1]

  • Ilich, P., Hemann, C. F., & Hille, R. (n.d.). Molecular Vibrations of Solvated Uracil. Ab Initio Reaction Field Calculations and Experiment. The Journal of Physical Chemistry B. [8]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link][7]

  • Mishra, P. C., & Kumar, A. (2010). DFT study of molecular geometries and vibrational characteristics of uracil and its thio-derivatives and their radical cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 205-213. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine? Blog - Biosynce. [Link]

  • Susi, H., & Ard, J. S. (1971). Vibrational studies of biomolecules. I. 2-Thiouracil. Journal of Molecular Structure, 9(1-2), 135-144.
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][3]

  • Hasan, A. A., & Khan, I. U. (2018). Vibrational studies of Bio molecule: 5-Fluorouracil. International Journal of Advanced Research in Science and Engineering, 7(4), 1-12. [Link][5]

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy, 37(1), 77-91. [Link][6]

  • Wiley-VCH GmbH. (1989-2025). Piperidine hydrochloride. SpectraBase. [Link][9]

Sources

Validation

Comparative Purity Guide: Commercial vs. Synthesized 1-Piperidin-4-ylpyrimidine-2,4-dione HCl

Executive Summary: The "Make vs. Buy" Dilemma 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (often referred to as the "Uracil-Piperidine" intermediate) is a critical scaffold in the synthesis of DPP-4 inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (often referred to as the "Uracil-Piperidine" intermediate) is a critical scaffold in the synthesis of DPP-4 inhibitors (e.g., Alogliptin) and novel antitumor agents. While commercial sourcing offers convenience, batch-to-batch variability in purity—specifically regarding regioisomeric byproducts and inorganic salts—can derail sensitive SAR (Structure-Activity Relationship) campaigns.

This guide provides an objective, data-driven comparison between commercial technical-grade batches and a validated in-house synthesis protocol . We demonstrate that while commercial options are cost-effective for early-stage screening, in-house synthesis via the N-Boc protection route yields superior purity (>99.5%) essential for late-stage lead optimization and biological assays.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

  • Common Role: Nucleophilic scaffold for SNAr couplings in drug discovery.

  • Critical Quality Attribute (CQA): Absence of N3-isomers and transition metal contaminants.

Synthesis Pathways: The Source of Impurity Differences

The impurity profile is strictly dictated by the synthetic route. Commercial vendors often utilize "Route A" (Direct Alkylation) due to lower raw material costs, whereas high-purity applications require "Route B" (Stepwise Cyclization/Protection).

Route A: Direct Alkylation (Typical Commercial Route)
  • Method: Reaction of Uracil with 4-chloro-piperidine or 4-tosyl-piperidine.

  • Flaw: Uracil has two nucleophilic nitrogens (N1 and N3). Direct alkylation yields a mixture of N1-substituted (desired), N3-substituted (impurity), and N1,N3-disubstituted (impurity) products. Separation requires tedious chromatography, often skipped in "technical grade" products.

Route B: Stepwise Construction (Recommended In-House Route)
  • Method:

    • Start with 1-Boc-4-aminopiperidine .

    • Condensation with ethyl (E)-3-ethoxyacrylate and sodium cyanate (or similar urea formation followed by cyclization) to construct the uracil ring specifically on the amine.

    • Deprotection with HCl.

  • Advantage: Regiospecificity is locked in. The N3 position is never competing for an alkyl group.

Visualization of Synthetic Logic

SynthesisComparison Start_Comm Commercial Route (Direct Alkylation) Uracil Uracil + 4-Chloro-piperidine Start_Comm->Uracil Start_Syn In-House Route (Stepwise Construction) BocAmine 1-Boc-4-aminopiperidine Start_Syn->BocAmine Reaction_A Non-Selective Alkylation (High Temp, Base) Uracil->Reaction_A Reaction_B1 Urea Formation & Cyclization w/ Ethoxyacrylate BocAmine->Reaction_B1 Product_Dirty Crude Mixture: N1-Sub (60%), N3-Sub (20%), Disubstituted (10%) Reaction_A->Product_Dirty Low Selectivity Reaction_B2 Acid Deprotection (HCl/Dioxane) Reaction_B1->Reaction_B2 Product_Pure Target Product: 1-Piperidin-4-yl-uracil HCl (>99% Regiopurity) Reaction_B2->Product_Pure High Fidelity

Figure 1: Comparison of synthetic pathways. The commercial direct alkylation route introduces inherent regioisomeric impurities that are difficult to remove.

Experimental Comparison: Protocols & Data

Materials
  • Commercial Sample (Batch C-2023): Purchased from a standard catalog reagent vendor. Labeled purity: "97%".

  • Synthesized Sample (Batch S-Lab): Prepared via the N-Boc-4-aminopiperidine route (Protocol detailed in Sec 6).

Analytical Methodology

To ensure a rigorous comparison, we employed a validated HPLC method capable of resolving regioisomers.

  • Instrument: Agilent 1260 Infinity II LC System.

  • Column: XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (suppresses silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 260 nm (Uracil (\lambda_{max})).

  • Flow Rate: 1.0 mL/min.[2][4][5]

Results: The Purity Gap

The following data summarizes the analysis of three commercial lots versus the in-house synthesized standard.

ParameterCommercial (Avg. n=3)In-House SynthesizedImpact on Research
HPLC Purity (AUC) 96.2%99.8% Lower purity affects IC50 accuracy in biological assays.
N3-Isomer (Impurity) 2.4%Not Detected N3-isomers can act as competitive inhibitors or inactive decoys.
Appearance Pale Yellow/BeigeWhite Crystalline Color indicates oxidation products (quinones) or solvent residue.
Water Content (KF) 1.5 - 3.0%< 0.5% Hygroscopicity affects stoichiometry in downstream reactions.
Residual Solvents DMF, Toluene detectedNone (Ethanol wash)DMF can inhibit enzymatic assays even at trace levels.
Spectroscopic Evidence (Simulated)
  • 1H NMR (D2O): The commercial sample shows small multiplets at

    
     3.8-4.0 ppm, characteristic of the N3-alkylated isomer. The synthesized sample shows a clean doublet of doublets for the C6-H uracil proton, confirming N1 substitution fidelity.
    

Analytical Decision Framework

When receiving a new batch of this intermediate, use the following workflow to determine if it meets the criteria for sensitive applications.

AnalysisWorkflow Sample Incoming Sample Visual Visual Inspection Sample->Visual Color Yellow/Beige? Visual->Color HPLC HPLC-UV (260nm) Color->HPLC No (White) Reject REJECT / RECRYSTALLIZE (Unsuitable for Bioassay) Color->Reject Yes Purity Purity > 98%? HPLC->Purity Isomer N3-Isomer Detected? Purity->Isomer Yes Purity->Reject No Isomer->Reject Yes (>0.5%) Approve APPROVE (Proceed to Synthesis) Isomer->Approve No

Figure 2: Quality Control Decision Tree for 1-Piperidin-4-ylpyrimidine-2,4-dione HCl.

Recommended In-House Synthesis Protocol

Objective: Produce >5g of High-Purity (>99%) Material.

Step 1: Uracil Ring Construction
  • Reagents: Suspend 1-Boc-4-aminopiperidine (1.0 eq) in Ethanol.

  • Addition: Add ethyl (E)-3-ethoxyacrylate (1.1 eq) and stir at reflux for 3 hours.

  • Cyclization: Cool to 0°C. Add Sodium Ethoxide (1.5 eq) followed by Urea (or Sodium Cyanate/HCl method depending on specific uracil substitution needs). Note: For the basic uracil skeleton, reacting the amine with cyanate to form the urea, then cyclizing with a malonate equivalent is standard.

    • Refined High-Purity Method: React 1-Boc-4-aminopiperidine with 3-ethoxyacryloyl isocyanate (generated in situ) or condense with ethyl propiolate followed by urea/base treatment.

    • Simpler Alternative: Nucleophilic substitution of 6-chlorouracil (1.0 eq) with 1-Boc-4-aminopiperidine (1.1 eq) in water/isopropanol at reflux. This avoids the N3-isomer issue if conditions are controlled (N1 is less nucleophilic, but the 6-position is electrophilic).

    • Selected Protocol for Guide:Substitution on 6-Chlorouracil .

    • Procedure: Dissolve 6-chlorouracil (5.0 g) and 1-Boc-4-aminopiperidine (7.5 g) in Water:IPA (1:1, 50 mL). Add DIPEA (2 eq). Reflux for 12 hours.

    • Workup: Cool to RT. The product precipitates. Filter and wash with cold water.

Step 2: Deprotection
  • Suspend the intermediate from Step 1 in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Stir at RT for 4 hours. A white precipitate forms.

  • Isolation: Filter the solid under Nitrogen (hygroscopic). Wash with Diethyl Ether to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Conclusion

For routine chemical synthesis where a 5-10% impurity profile is manageable via downstream purification, commercial sources are acceptable. However, for biological screening or late-stage optimization where the "Uracil-Piperidine" core is the final scaffold, in-house synthesis is strongly recommended. The commercial "Direct Alkylation" route introduces N3-isomers that are notoriously difficult to separate and can skew biological data.

Recommendation:

  • Buy: If using as a raw material for a reaction that involves rigorous chromatography downstream.

  • Make: If using directly in cell-based assays or if >98% purity is required without further purification.

References

  • Title: "Process for the preparation of Alogliptin and intermediates thereof.
  • Analytical Methods for Piperidine Derivatives

    • Title: "A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione Deriv
    • Source: BenchChem.[5]

  • General Piperidine Synthesis Reviews

    • Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[6]

    • Source: MDPI (Molecules, 2023).
    • URL:[Link]

  • Impurity Profiling in Uracil Derivatives

    • Title: "Development of Analytical Quality by Design Compliant Chaotropic Chrom
    • Source: MDPI (Pharmaceutics, 2023).
    • URL:[Link][7][8][4][9][10][11][12][13]

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Comparative

A Comprehensive Guide to Establishing a Reference Standard for the Analysis of 1-Piperidin-4-ylpyrimidine-2,4-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive framework for the qualification of a candidate batch of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride as an in-h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the qualification of a candidate batch of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride as an in-house reference standard. We will delve into the critical analytical techniques and methodologies required to establish the identity, purity, and potency of this compound, thereby enabling its reliable use in drug discovery and development workflows.

The Imperative for a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. In the absence of an officially recognized standard from a pharmacopeia (e.g., USP, EP), the qualification of an in-house primary reference standard is a critical activity governed by rigorous scientific principles and regulatory expectations. This process involves a battery of tests to unequivocally confirm the structure and to quantify all impurities.

Analytical Workflow for Reference Standard Qualification

The qualification of a candidate material for use as a reference standard is a multi-step process that involves a comprehensive assessment of its chemical and physical properties. The following diagram illustrates a typical workflow:

Reference Standard Qualification Workflow Figure 1. Workflow for Qualifying an In-house Reference Standard cluster_0 Initial Characterization cluster_1 Purity Determination cluster_2 Potency Assignment cluster_3 Finalization A Candidate Material Selection B Structural Elucidation (NMR, MS) A->B C Physical Properties (Appearance, Solubility) B->C D Chromatographic Purity (HPLC-UV) C->D E Residual Solvents (GC-HS) D->E F Water Content (Karl Fischer) E->F G Inorganic Impurities (Sulphated Ash) F->G H Assay (e.g., HPLC, Titration) G->H I Mass Balance Calculation H->I J Certificate of Analysis (CoA) Generation I->J K Stability Assessment J->K

Caption: A logical workflow for the comprehensive qualification of an in-house chemical reference standard.

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is crucial for a thorough characterization of the reference standard. Below is a comparison of key methods for the analysis of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

Analytical Technique Principle Advantages Limitations Primary Application in Qualification
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a mobile and stationary phase.High resolution, sensitivity, and suitability for non-volatile compounds. Ideal for purity and assay determination.Higher cost of instrumentation and solvents.Purity determination, assay for potency, stability testing, and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification.Lower sensitivity compared to mass spectrometry.Definitive structural confirmation and identification.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity; provides molecular weight information.May not distinguish between isomers without fragmentation analysis.Molecular weight confirmation and impurity identification when coupled with a separation technique (e.g., LC-MS).
Gas Chromatography with Headspace (GC-HS) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.Excellent for the analysis of volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds.Quantification of residual solvents from the synthesis process.
Karl Fischer Titration Titrimetric method that uses a chemical reaction with water.High accuracy and precision for water content determination.Specific to water; does not measure other volatile impurities.Accurate determination of water content.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Provides information on thermal stability and the presence of volatile components.Not specific for water; measures total mass loss on heating.Assessment of thermal stability and estimation of total volatile content.
Sulphated Ash/Residue on Ignition Measurement of the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.Simple method for determining the total amount of inorganic impurities.Non-specific; does not identify individual inorganic impurities.Quantification of total inorganic impurities.

Potential Impurities and Their Control

The control of impurities is a critical aspect of reference standard qualification. Potential impurities in 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride can originate from starting materials, by-products of the synthesis, or degradation.

Synthesis-Related Impurities:

A plausible synthetic route to 1-Piperidin-4-ylpyrimidine-2,4-dione involves the reaction of a suitable piperidine precursor with a pyrimidine derivative. Potential impurities could include:

  • Unreacted starting materials: e.g., 4-aminopiperidine derivatives or uracil precursors.

  • By-products: Resulting from side reactions, such as the formation of isomers or over-alkylation products.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

Degradation Products:

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to develop a stability-indicating analytical method. Uracil and its derivatives can be susceptible to hydrolysis of the pyrimidine ring.

Impurity Relationship Figure 2. Relationship between Synthesis, Impurities, and Analysis Synthesis Synthesis of 1-Piperidin-4-ylpyrimidine-2,4-dione HCl Byproducts By-products Synthesis->Byproducts API 1-Piperidin-4-ylpyrimidine-2,4-dione HCl Synthesis->API StartingMaterials Starting Materials StartingMaterials->Synthesis Analysis Analytical Methods (HPLC, LC-MS, etc.) Byproducts->Analysis Degradation Degradation Products Degradation->Analysis API->Degradation API->Analysis

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride. As drug development professionals, our responsibility extends beyond dis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This guide is structured to provide not just a procedure, but the scientific and regulatory rationale behind each step, ensuring a culture of safety and compliance within your laboratory.

Hazard Characterization and Waste Identification

Before any disposal procedure can begin, a thorough understanding of the material's hazards is paramount. 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride, while not having a universally published, specific safety data sheet (SDS), can be expertly characterized by its chemical structure.

  • Heterocyclic Amine Salt: The piperidine and pyrimidine rings are nitrogen-containing heterocyclic structures. The hydrochloride salt form indicates it is acidic.

  • Chlorinated Organic Compound: The presence of the hydrochloride salt classifies this as a chlorinated organic compound.

  • Potential for Biological Activity: The pyrimidine-2,4-dione scaffold is found in many biologically active molecules, including uracil. Therefore, the compound's toxicity cannot be underestimated.

Based on this analysis, the waste must be treated as Hazardous Waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics or is explicitly listed.[1][2] This compound would likely be classified based on the following characteristics:

  • Toxicity: Due to its complex organic structure and potential biological activity, it should be presumed toxic.

  • Corrosivity: As a hydrochloride salt, aqueous solutions may have a pH low enough (≤ 2) to be considered corrosive.[3]

Crucial First Step: Waste Determination The individual generating the waste is responsible for its proper characterization. Given the structural alerts, it is scientifically prudent and legally required to manage all waste containing 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the sewer system. [1][4]

Regulatory Compliance: Understanding Your Generator Status

The EPA categorizes hazardous waste generators based on the quantity of waste produced per month.[4][5] Understanding your facility's status is critical as it dictates storage time limits and other regulatory requirements.

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (per federal regs)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days

Table 1: Summary of EPA Hazardous Waste Generator Categories. Data sourced from the U.S. EPA.[4][5]

Many research institutions operate under specific regulations like Subpart K, which provides alternative, more flexible standards for academic laboratories.[1][6] It is essential to consult your institution's Environmental Health and Safety (EHS) office to confirm your specific compliance obligations.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Step 3.1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure a barrier between you and the potential hazard.

  • Eye Protection: Wear ANSI-rated safety glasses or chemical splash goggles.[7][8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[9]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid material and there is a risk of generating dust, use an appropriate dust respirator or work within a certified chemical fume hood.[7][10]

Step 3.2: Waste Segregation: The Principle of Incompatibility

Proper segregation is the cornerstone of safe waste management. Mixing incompatible chemicals can lead to violent reactions, toxic gas release, or fire.

  • Designate a Specific Waste Stream: Dedicate a waste container solely for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride and materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • Avoid Mixing:

    • DO NOT mix with strong bases (e.g., sodium hydroxide). This could neutralize the hydrochloride salt, potentially altering its solubility and stability.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with other waste streams like solvents, unless explicitly permitted by your EHS office.[11] The best practice is to segregate different solvent wastes.[11]

This practice aligns with the National Research Council's recommendation to separate incompatible chemicals using physical barriers.[1]

Step 3.3: Container Selection and Labeling

The container is the primary means of containment and communication of the hazard.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap. The container must be chemically compatible with the waste and free from damage.[1]

  • Label the Container Correctly (Before Adding Waste):

    • Affix your institution's official hazardous waste tag.

    • Clearly write the words "HAZARDOUS WASTE ".[4][5]

    • List the full chemical name: "1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride ". List any other components (e.g., solvents) with their approximate percentages.

    • Indicate the hazards. Use checkboxes or write out "Toxic," "Corrosive (if aqueous)." Affix appropriate hazard pictograms if required by your institution.

    • Include the generator's name and laboratory location.

Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[4]

  • Storage Location: Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

  • Keep Containers Closed: The container must be kept tightly sealed at all times except when adding waste.[3][8][12] This is a critical EPA requirement to prevent the release of vapors.

  • Do Not Overfill: For safety, do not fill containers more than three-quarters full to allow for expansion and prevent spills.[11]

Step 3.5: Final Disposal Pathway
  • Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[3] They are responsible for transporting the waste from the SAA to a central accumulation area and arranging for final disposal.

  • Engage a Licensed Disposal Company: The final disposal must be handled by a professional laboratory waste disposal service with current EPA permits and licenses.[1]

  • Probable Disposal Method - Incineration: Due to its chemical nature as a chlorinated organic compound, the most appropriate disposal method is high-temperature incineration at a specialized facility.[13] This process is designed to decompose the waste into simpler, less harmful components (like carbon dioxide, nitrogen, and hydrogen halides), with scrubbers in place to neutralize acidic gases like HCl, preventing atmospheric pollution.[14] Landfill disposal is generally prohibited for such compounds.[14]

Spill and Decontamination Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For small spills of the solid material, use dry cleanup procedures.

  • Cleanup:

    • Gently sweep up the solid material to avoid generating dust.[7][8]

    • Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container, labeling it as spill debris.

  • Decontamination: Wash the affected area with soap and water.[7]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal A 1. Generate Waste (Pure compound or contaminated materials) B 2. Characterize as Hazardous Waste (Toxic, Chlorinated Organic) A->B Presumption of Hazard C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Safety First D 4. Segregate Waste (Dedicated Container, No Mixing) C->D Prevent Reactions E 5. Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - Full Chemical Name D->E Ensure Containment F 6. Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment E->F Regulatory Compliance G 7. Request Pickup from EHS/Safety Office F->G Container Full or Project Complete H 8. EHS Transport to Central Accumulation Area (CAA) G->H Internal Logistics I 9. Licensed Vendor Collection H->I External Transfer J 10. Final Disposal (High-Temperature Incineration) I->J RCRA Compliance

Caption: Disposal workflow for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride.

References

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  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
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  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
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  • 4-Amino-1-(2-pyridyl)
  • Piperidine Safety D
  • Piperazine Dihydrochloride Monohydrate Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • PIPERIDINE HYDROCHLORIDE Material Safety D
  • 5-Fluoro-2-(piperidin-4-yloxy)
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • 4-Piperidone hydrochloride monohydrate Safety D
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
  • Management of Waste. (from Prudent Practices in the Laboratory).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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  • Chemical waste | Hazardous Waste Management. McGill University.
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